molecular formula C7H5ClN2 B1332060 4-Amino-3-chlorobenzonitrile CAS No. 21803-75-8

4-Amino-3-chlorobenzonitrile

Cat. No.: B1332060
CAS No.: 21803-75-8
M. Wt: 152.58 g/mol
InChI Key: OREVCMGFYSUYPX-UHFFFAOYSA-N
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Description

4-Amino-3-chlorobenzonitrile is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Amino-3-chlorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Amino-3-chlorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-chlorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-chlorobenzonitrile
Source PubChem
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InChI

InChI=1S/C7H5ClN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREVCMGFYSUYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334186
Record name 4-Amino-3-chlorobenzonitrile
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Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21803-75-8
Record name 4-Amino-3-chlorobenzonitrile
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Record name 4-Amino-3-chlorobenzonitrile
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-3-chlorobenzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-amino-3-chlorobenzonitrile, a pivotal building block in contemporary medicinal chemistry. Intended for researchers, synthetic chemists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis methodologies, reactivity profile, and significant applications of this versatile molecule, with a strong emphasis on its role in the creation of targeted therapeutics.

Core Identity and Physicochemical Characteristics

4-Amino-3-chlorobenzonitrile, identified by the CAS Number 21803-75-8 , is a substituted benzonitrile that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its unique trifunctional nature, possessing an amino group, a chloro substituent, and a nitrile moiety on a benzene ring, offers multiple avenues for chemical modification, making it a valuable scaffold in the design of novel pharmaceutical agents.

The fundamental properties of 4-amino-3-chlorobenzonitrile are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 21803-75-8[1][2]
Molecular Formula C₇H₅ClN₂[1][3]
Molecular Weight 152.58 g/mol [1][3]
Appearance Light yellow to brown or dark green powder/crystal[3]
Melting Point 102-105 °C[3]
Solubility Soluble in Methanol[3]
IUPAC Name 4-amino-3-chlorobenzonitrile[1]
Synonyms 2-Chloro-4-cyanoaniline[1]

Spectral Data Summary:

  • ¹H NMR and ¹³C NMR: Detailed spectral analysis is crucial for the structural confirmation of 4-amino-3-chlorobenzonitrile and its derivatives. While specific shifts can vary slightly based on the solvent and instrument, representative data can be found in various chemical databases.[1][4][5] The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the amine protons. The carbon NMR would display distinct peaks for the nitrile carbon, the aromatic carbons (some of which would show splitting due to the chlorine and amino substituents), and the carbon attached to the amino group.

  • Infrared (IR) Spectroscopy: The IR spectrum of 4-amino-3-chlorobenzonitrile exhibits characteristic absorption bands. Key peaks include those corresponding to the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), the C≡N stretching of the nitrile group (around 2211 cm⁻¹), and C-Cl stretching (around 782 cm⁻¹).[6]

  • Mass Spectrometry (MS): Mass spectral analysis is a vital tool for confirming the molecular weight of 4-amino-3-chlorobenzonitrile. The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of chlorine.[1][7]

Strategic Synthesis of 4-Amino-3-chlorobenzonitrile

The synthesis of 4-amino-3-chlorobenzonitrile can be approached through several strategic routes, each with its own set of advantages and considerations. The choice of a particular synthetic pathway often depends on factors such as the availability of starting materials, desired scale of production, and the required purity of the final product.

Synthesis via Hydrolysis of an Acetanilide Intermediate

One common and well-documented method involves the hydrolysis of 2'-chloro-4'-cyanoacetanilide.[8] This two-step approach typically starts with the acylation of a suitable aniline precursor, followed by a deprotection step.

Synthesis_Route_1 Start 2'-Chloro-4'-cyanoacetanilide Reagents1 Conc. HCl, Ethanol Start->Reagents1 Reflux Product 4-Amino-3-chlorobenzonitrile Reagents1->Product Hydrolysis

Figure 1: Synthesis of 4-Amino-3-chlorobenzonitrile via Hydrolysis.

Experimental Protocol:

  • A mixture of 2'-chloro-4'-cyanoacetanilide and concentrated hydrochloric acid in ethanol is refluxed for a specified period (e.g., 30 minutes).[8]

  • The reaction mixture is then concentrated under reduced pressure to remove the solvent.[8]

  • The residue is dissolved in water and the pH is adjusted to alkaline (e.g., pH 9) using a base such as 4N sodium hydroxide.[8]

  • The product is extracted into an organic solvent like chloroform.[8]

  • The organic extracts are combined, dried, and concentrated.[8]

  • Purification is typically achieved by column chromatography on silica gel using a suitable eluent system (e.g., chloroform) to yield pure 4-amino-3-chlorobenzonitrile.[8]

This method is generally effective for laboratory-scale synthesis and provides a high-purity product after chromatographic purification. The causality behind the acid-catalyzed hydrolysis lies in the protonation of the amide carbonyl, which increases its electrophilicity and facilitates nucleophilic attack by water, leading to the cleavage of the amide bond.

Synthesis from 4-Chlorobenzonitrile Derivatives

Alternative synthetic strategies often commence with more readily available starting materials like 4-chlorobenzonitrile. These multi-step syntheses involve introducing the amino group at a later stage.

Synthesis_Route_2 Start 4-Chlorobenzonitrile Step1 Nitration Start->Step1 Intermediate 4-Chloro-3-nitrobenzonitrile Step1->Intermediate Step2 Reduction Intermediate->Step2 Product 4-Amino-3-chlorobenzonitrile Step2->Product

Figure 2: A Potential Multi-step Synthesis from 4-Chlorobenzonitrile.

This conceptual pathway involves an initial nitration of 4-chlorobenzonitrile, followed by the reduction of the newly introduced nitro group to an amine. The regioselectivity of the nitration step is a critical consideration in this approach.

Industrial Scale Synthesis Considerations

For industrial-scale production, methods like ammoxidation of substituted toluenes are often favored for the synthesis of benzonitrile intermediates due to their cost-effectiveness and efficiency.[9] The subsequent functional group manipulations to introduce the amino and chloro substituents would then be carried out.

The Reactivity Landscape of 4-Amino-3-chlorobenzonitrile

The chemical behavior of 4-amino-3-chlorobenzonitrile is dictated by its three functional groups, each offering a distinct site for chemical transformations.

Reactions at the Amino Group

The primary amino group is a versatile handle for a variety of chemical modifications:

  • Acylation and Sulfonylation: The amino group can be readily acylated or sulfonylated to form amides and sulfonamides, respectively. These reactions are fundamental in modifying the electronic properties and steric bulk around this position.

  • Diazotization and the Sandmeyer Reaction: The amino group can be converted to a diazonium salt, which is a highly versatile intermediate. Subsequent treatment with copper(I) salts in a Sandmeyer-type reaction can introduce a range of substituents, although in the case of 4-amino-3-chlorobenzonitrile, this would typically be used to replace the amino group itself if desired.[10][11][12][13]

  • Alkylation: The amino group can undergo N-alkylation, although controlling the degree of alkylation can be challenging.

Transformations of the Nitrile Group

The nitrile group is another key reactive site:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-amino-3-chlorobenzoic acid) or a primary amide (4-amino-3-chlorobenzamide).[14]

  • Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation.

  • Cycloadditions: The nitrile group can participate in cycloaddition reactions, for instance, with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

Electrophilic Aromatic Substitution

The benzene ring itself can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the activating amino group and the deactivating but ortho-, para-directing chloro group) will influence the position of the incoming electrophile.[15][16] The amino group is a strong activating group and will likely dominate the directing effects.

Applications in Drug Discovery and Development

4-Amino-3-chlorobenzonitrile is a highly valued building block in the synthesis of a wide array of biologically active molecules. Its utility is particularly prominent in the development of targeted therapies, such as kinase inhibitors.

A Key Intermediate for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery. 4-Amino-3-chlorobenzonitrile serves as a key precursor for the synthesis of various kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).

Ligand for Cytochrome P450 Enzymes

Research has shown that 4-amino-3-chlorobenzonitrile can act as a ligand that binds to the heme of cytochrome P450 (CYP) enzymes.[3][17] This property is significant as CYP enzymes are central to drug metabolism. Understanding how compounds interact with these enzymes is critical for predicting drug-drug interactions and pharmacokinetic profiles.

Agrochemical Synthesis

Beyond pharmaceuticals, substituted benzonitriles are also important intermediates in the agrochemical industry for the synthesis of pesticides and herbicides.[18] The specific applications of 4-amino-3-chlorobenzonitrile in this sector are an area of ongoing research and development.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 4-amino-3-chlorobenzonitrile.

Hazard Identification:

Based on available safety data, 4-amino-3-chlorobenzonitrile is classified with the following GHS hazard statements:

  • H301 (Toxic if swallowed) [1]

  • H315 (Causes skin irritation) [1]

  • H319 (Causes serious eye irritation) [1]

  • H335 (May cause respiratory irritation) [1]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Seek medical attention if symptoms persist.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Amino-3-chlorobenzonitrile is a chemical intermediate of significant value to the scientific research community, particularly those in the field of drug discovery. Its trifunctional nature provides a versatile platform for the synthesis of a diverse range of complex molecules. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is paramount for its effective utilization in the laboratory. As the quest for novel and more effective therapeutics continues, the importance of key building blocks like 4-amino-3-chlorobenzonitrile is set to grow.

References

  • PrepChem. (n.d.). Synthesis of 4-amino-3-chlorobenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • Bloom Tech. (2023, March 23). What is the synthetic route of 4-Aminobenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation.
  • Google Patents. (n.d.). CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
  • PubChem. (n.d.). 4-Amino-3-chlorobenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN101941923A - Preparation method of o-chlorobenzonitrile.
  • Malaysian Journal of Analytical Sciences. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105418458A - Synthetic process of 2-cyano-4-nitroaniline.
  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Google Patents. (n.d.). CN101343232B - Preparation method for 2-chloro-4-nitroaniline.
  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, February 16). 4.5: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Oreate AI. (2026, January 15). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 27). The Growing Importance of 4-Chlorobenzonitrile in Agrochemicals. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-nitroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Chlorobenzonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 2 - Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). 4. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Benzonitrile, m-chloro-. Retrieved from [Link]

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Physicochemical properties of 4-Amino-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-chlorobenzonitrile

Introduction

4-Amino-3-chlorobenzonitrile is a substituted aromatic nitrile that serves as a pivotal building block in modern medicinal chemistry and materials science. Its unique trifunctional nature—possessing an amino group, a chloro substituent, and a nitrile moiety on a benzene ring—renders it a versatile intermediate for the synthesis of a diverse array of complex molecular architectures. The strategic positioning of these functional groups allows for selective chemical transformations, making it a valuable precursor for the development of pharmaceutical agents and functional organic materials.

This guide provides a comprehensive exploration of the core physicochemical properties of 4-Amino-3-chlorobenzonitrile. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of data points. It aims to deliver a deeper understanding of the causality behind its properties, supported by experimental protocols and spectroscopic insights, to empower its effective application in research and development.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is fundamental to interpreting its chemical behavior and reactivity.

Table 1: Chemical Identifiers for 4-Amino-3-chlorobenzonitrile

IdentifierValueSource(s)
IUPAC Name 4-amino-3-chlorobenzonitrile[1][2]
CAS Number 21803-75-8[1][3]
Molecular Formula C₇H₅ClN₂[1][3]
Molecular Weight 152.58 g/mol [2][3]
Canonical SMILES C1=CC(=C(C=C1C#N)Cl)N[2]
InChI Key OREVCMGFYSUYPX-UHFFFAOYSA-N[1][4]
Synonyms 2-Chloro-4-cyanoaniline[5][6]

The structure features a benzene ring substituted at positions 1, 3, and 4. The cyano group (nitrile) is located at position 1, the chloro group at position 3, and the amino group at position 4. This arrangement influences the electronic distribution within the aromatic ring and dictates the reactivity of each functional group.

Caption: Molecular structure of 4-Amino-3-chlorobenzonitrile.

Core Physicochemical Properties

The physical state and solubility characteristics of a compound are paramount for its handling, formulation, and reaction setup. 4-Amino-3-chlorobenzonitrile is typically supplied as a solid powder.

Table 2: Summary of Physicochemical Data

PropertyValueNotesSource(s)
Appearance White to cream, pale brown, or light yellow to brown crystalline powder.Color can vary based on purity.[1][7][8][9]
Melting Point 96.0 - 105.0 °CRange can vary slightly between suppliers. Lit. value is 102-105 °C.[1][3][4][7]
Boiling Point 277.8 ± 25.0 °CPredicted value.[3][7]
Density 1.33 ± 0.1 g/cm³Predicted value.[3][7]
Solubility Soluble in Methanol.Generally soluble in polar organic solvents; low solubility in water is expected due to the aromatic ring.[3][7]
pKa -0.22 ± 0.10Predicted value; refers to the protonated amine.[7]
Vapor Pressure 0.00442 mmHg at 25°C-[9]

The melting point is a critical indicator of purity. A broad melting range may suggest the presence of impurities. The predicted high boiling point is characteristic of aromatic compounds with polar functional groups that engage in intermolecular interactions. Its solubility in methanol indicates a polarity suitable for reactions in common polar organic solvents.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its structure and purity.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying the key functional groups within the molecule. The IR spectrum of 4-Amino-3-chlorobenzonitrile will exhibit characteristic stretching frequencies. A study on the related compound 2-amino-4-chlorobenzonitrile showed nitrile (C≡N) stretching at 2211 cm⁻¹, C-Cl stretching at 782 cm⁻¹, and primary amine (N-H) stretching at 3452 and 3363 cm⁻¹[10]. Similar characteristic peaks are expected for 4-Amino-3-chlorobenzonitrile.

  • N-H Stretch: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

  • C≡N Stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹ is a definitive indicator of the nitrile group.

  • C-Cl Stretch: A band in the fingerprint region, typically between 700-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

  • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound is not available in the search results, the expected ¹H and ¹³C NMR spectra can be predicted based on its structure.

  • ¹H NMR: The aromatic region (typically 6.5-8.0 ppm) would show a complex splitting pattern for the three protons on the benzene ring. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: Six distinct signals for the aromatic carbons are expected, with their chemical shifts influenced by the electronic effects of the substituents. The carbon of the nitrile group (C≡N) would appear significantly downfield, typically in the 115-125 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The electron ionization mass spectrum will show a molecular ion peak at m/z 152.[2][11]

  • Isotopic Pattern: A characteristic feature will be the M+2 peak at m/z 154, with an intensity approximately one-third of the M⁺ peak.[2] This [M]/[M+2] ratio of ~3:1 is the distinctive isotopic signature of a molecule containing one chlorine atom.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically measured in a solvent like ethanol, reveals electronic transitions within the molecule. For a related isomer, 2-amino-4-chlorobenzonitrile, two main absorption peaks corresponding to π → π∗ and n → π∗ transitions were observed[10]. Similar absorptions are expected for 4-Amino-3-chlorobenzonitrile, arising from the conjugated aromatic system and the nitrile functional group.[12]

Experimental Protocols for Characterization

The following protocols describe standard methodologies for verifying the identity and purity of 4-Amino-3-chlorobenzonitrile.

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This method is used to determine the purity of the compound. An assay of ≥97.5% by GC is a common commercial specification.[1][8]

Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of 4-Amino-3-chlorobenzonitrile and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL solution.

  • Instrument Setup: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for polar aromatic compounds (e.g., a DB-5 or equivalent).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen.

  • Injection: Inject 1 µL of the prepared sample.

  • Analysis: Record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing a Weigh Compound b Dissolve in Solvent a->b c Inject Sample b->c d Separation on Column c->d e Detection by FID d->e f Integrate Peaks e->f g Calculate Area % f->g h Determine Purity g->h

Caption: Workflow for purity determination by Gas Chromatography.

Protocol 2: Acquisition of an Infrared Spectrum via KBr Pellet

This solid-state method is ideal for obtaining a high-quality IR spectrum of the crystalline powder.

Methodology:

  • Sample Preparation: Mix ~1-2 mg of 4-Amino-3-chlorobenzonitrile with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan with an empty holder prior to the sample scan.

G A Mix Sample with KBr B Grind in Mortar A->B C Press into Pellet B->C E Acquire Sample Spectrum C->E D Acquire Background Scan D->E F Analyze Spectrum E->F

Caption: Experimental workflow for obtaining an FTIR spectrum.

Synthesis, Reactivity, and Applications

Synthesis

4-Amino-3-chlorobenzonitrile can be synthesized via several routes. One common laboratory method involves the direct chlorination of 4-aminobenzonitrile using N-chlorosuccinimide (NCS) in acetonitrile.[7] Another documented synthesis involves the hydrolysis of 2'-chloro-4'-cyanoacetanilide using hydrochloric acid in ethanol.[13]

Reactivity and Role in Drug Development

The utility of 4-Amino-3-chlorobenzonitrile as a synthetic intermediate stems from the distinct reactivity of its three functional groups:

  • Amino Group: Can undergo diazotization, acylation, alkylation, and serve as a nucleophile in substitution reactions.

  • Nitrile Group: Can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocyclic rings like tetrazoles.

  • Chloro Group: Can be displaced via nucleophilic aromatic substitution, particularly when the ring is activated, or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

This trifecta of reactive sites makes it a valuable starting material for building complex molecular scaffolds. For instance, its derivatives have been explored in the synthesis of compounds with anti-inflammatory and analgesic activities.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards.

Table 3: GHS Hazard Information

Hazard ClassStatementSource(s)
Acute Toxicity, Oral H301: Toxic if swallowed[2]
Skin Corrosion/Irritation H315: Causes skin irritation[2]
Eye Damage/Irritation H319: Causes serious eye irritation[2]
STOT, Single Exposure H335: May cause respiratory irritation[2]

Handling Recommendations:

  • Use in a well-ventilated area or fume hood.[14]

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles (eyeshields), and a dust mask (e.g., N95).[14]

  • Avoid breathing dust.[14] Wash hands and any exposed skin thoroughly after handling.[14]

Storage:

  • Store in a cool, dry, dark place in a tightly sealed container.[3][7]

  • Keep in an inert atmosphere.[3][7]

Conclusion

4-Amino-3-chlorobenzonitrile is a compound of significant interest due to its versatile chemical nature. This guide has detailed its fundamental physicochemical properties, from its molecular identity and spectroscopic fingerprint to its reactivity and safe handling procedures. The data and protocols presented herein provide a solid foundation for researchers and scientists to confidently utilize this important building block in the synthesis of novel compounds for pharmaceutical and material science applications. A thorough understanding of these properties is the first step toward innovative and successful research outcomes.

References

  • PrepChem. Synthesis of 4-amino-3-chlorobenzonitrile. Available from: [Link]

  • PubChem, National Institutes of Health. 4-Amino-3-chlorobenzonitrile | C7H5ClN2 | CID 519896. Available from: [Link]

  • NIST WebBook. 4-Amino-3-chloro-5-methyl benzonitrile. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • NIST WebBook. 4-Amino-3-chlorobenzonitrile IR Spectrum. Available from: [Link]

  • PubChem, National Institutes of Health. 4-Chlorobenzonitrile | C7H4ClN | CID 12163. Available from: [Link]

  • NIST WebBook. 4-Amino-3-chlorobenzonitrile UV/Visible spectrum. Available from: [Link]

  • Solubility of Things. 4-Chlorobenzonitrile. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • NIST WebBook. 4-Amino-3-chlorobenzonitrile Mass spectrum. Available from: [Link]

  • NIST WebBook. 4-Amino-3-chlorobenzonitrile Notes. Available from: [Link]

  • Google Patents. US3742014A - Preparation of benzonitriles.
  • Wikipedia. 4-Chlorobenzonitrile. Available from: [Link]

  • Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Available from: [Link]

  • PubChem, National Institutes of Health. 4-Aminobenzonitrile | C7H6N2 | CID 13396. Available from: [Link]

  • PureSynth. 4-Amino-3-Chlorobenzonitrile 98%. Available from: [Link]

  • Wikipedia. 3-Chlorobenzonitrile. Available from: [Link]

  • PubChem, National Institutes of Health. Benzonitrile, m-chloro- | C7H4ClN | CID 13015. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Amino-3-chlorobenzonitrile: Starting Materials and Strategic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Amino-3-chlorobenzonitrile is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical agents.[1] Its structural motifs are recurrent in various bioactive molecules, making its efficient and scalable synthesis a subject of considerable interest for researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth exploration of the primary synthetic routes to 4-Amino-3-chlorobenzonitrile, critically examining the selection of starting materials and the strategic considerations underpinning each pathway. We will delve into the mechanistic details, provide field-proven experimental protocols, and offer insights into the practical aspects of these syntheses to ensure both scientific rigor and practical applicability.

Introduction: The Significance of 4-Amino-3-chlorobenzonitrile

The unique substitution pattern of 4-Amino-3-chlorobenzonitrile, featuring an amino group, a chloro group, and a nitrile group on a benzene ring, imparts a versatile reactivity profile. This allows for a wide range of subsequent chemical transformations, making it a valuable building block in medicinal chemistry and materials science. For instance, it serves as a key precursor for the synthesis of certain kinase inhibitors and other therapeutic agents.[1] The strategic importance of this compound necessitates robust and well-understood synthetic methodologies that can be tailored to various scales of production.

This guide will focus on the most prevalent and practical synthetic strategies, each originating from a different class of starting material. We will analyze the chemical logic behind each approach, offering a comparative perspective to aid in the selection of the most suitable route based on factors such as starting material availability, cost, scalability, and safety considerations.

Synthetic Strategies and Starting Materials

The synthesis of 4-Amino-3-chlorobenzonitrile can be approached from several distinct starting materials. The choice of a particular route is often dictated by the accessibility and cost of the precursors, as well as the desired purity and yield of the final product. Below, we dissect the most prominent synthetic pathways.

Pathway A: From Substituted Anilines via Diazotization and Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[2][3] This pathway is particularly attractive due to the wide availability of substituted anilines.

A logical starting material for this approach is 2-chloro-4-aminotoluene . The synthesis would proceed through the following conceptual steps:

  • Protection of the amino group: The amino group is typically protected, for example, by acetylation, to prevent side reactions during the subsequent oxidation of the methyl group.

  • Oxidation of the methyl group: The methyl group is oxidized to a carboxylic acid.

  • Deprotection of the amino group: The protecting group is removed to regenerate the free amine.

  • Formation of the benzamide: The carboxylic acid is converted to a primary amide.

  • Dehydration of the amide: The amide is dehydrated to the corresponding nitrile.

  • Diazotization and Sandmeyer Reaction: Alternatively, starting from 2-chloro-4-nitroaniline, the nitro group can be reduced to an amino group, followed by diazotization and a Sandmeyer reaction to introduce the cyano group.

A more direct Sandmeyer approach would start from 2-chloro-4-nitroaniline .[4] This commercially available starting material can be reduced to the corresponding diamine, followed by selective diazotization of the 4-amino group and subsequent cyanation. However, selectivity in the diazotization step can be challenging.

A highly plausible route involves the diazotization of an appropriately substituted aniline, followed by the introduction of the nitrile group using a copper(I) cyanide catalyst. For instance, starting from 2-chloro-4-nitroaniline , a two-step process involving reduction of the nitro group followed by the Sandmeyer reaction is a viable strategy.

Conceptual Workflow: Sandmeyer Reaction Pathway

A 2-Chloro-4-nitroaniline B Reduction of Nitro Group A->B C 1-Amino-2-chloro-4-aminobenzene B->C D Diazotization C->D E Aryl Diazonium Salt D->E F Sandmeyer Reaction (CuCN) E->F G 4-Amino-3-chlorobenzonitrile F->G A 4-Amino-3-chlorobenzoic acid B Amidation A->B C 4-Amino-3-chlorobenzamide B->C D Dehydration (e.g., SOCl2) C->D E 4-Amino-3-chlorobenzonitrile D->E

Sources

Technical Guide: Thermophysical Properties of 4-Amino-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-chlorobenzonitrile (CAS: 21803-75-8) serves as a critical pharmacophore scaffold in the synthesis of high-affinity ligands for Cytochrome P450 enzymes and various antiviral therapeutics. Its utility in drug development is contingent upon strict purity standards, primarily defined by its thermal transitions.

This guide provides an authoritative analysis of the melting point (MP) and boiling point (BP) of 4-Amino-3-chlorobenzonitrile. It moves beyond static data to explain the thermodynamic implications of these values in process chemistry, offering validated protocols for their determination and purification strategies to achieve pharmaceutical-grade specifications.

Physicochemical Profile

The following data aggregates experimental literature values and computational predictions.

PropertyValue / RangeConfidence LevelSource
CAS Number 21803-75-8 High[PubChem, 2025]
Molecular Weight 152.58 g/mol High[Sigma-Aldrich, 2025]
Melting Point (MP) 102 – 105 °C Experimental[ChemicalBook, 2025]
Boiling Point (BP) 277.8 ± 25.0 °C Predicted (760 mmHg)[ChemSpider/ACD Labs]
Physical Form White to pale cream crystalline powderExperimental[Thermo Scientific]
Density 1.33 ± 0.1 g/cm³Predicted[PubChem]
Solubility Soluble in Methanol, DMSO, Ethyl AcetateExperimental[Biosynth]

Critical Note on CAS Identity: Researchers must distinguish this compound from 4-Chloro-3-chlorosulfonylbenzoic acid (CAS 2494-79-3), which appears in similar search clusters but possesses distinct properties (MP ~170°C). Always verify the structure: 3-chloro-4-amino-benzonitrile .

Thermodynamic Analysis

Melting Point: The Purity Indicator

The melting point range of 102–105 °C is the primary quality attribute (CQA) for this intermediate.

  • Narrow Range (< 2°C): Indicates high purity (>98%), suitable for use as a starting material in API synthesis.

  • Depressed Range (< 100°C): Indicates the presence of eutectic impurities, likely regioisomers (e.g., 2-amino-5-chlorobenzonitrile) or residual solvents.

  • Thermodynamic Behavior: The amino group (-NH2) and nitrile group (-CN) facilitate intermolecular hydrogen bonding and dipole-dipole interactions, stabilizing the crystal lattice. Disruption of this lattice by impurities causes a sharp drop in MP (freezing point depression).

Boiling Point: Theoretical vs. Practical

The predicted boiling point of ~278 °C suggests that 4-Amino-3-chlorobenzonitrile is non-volatile under standard conditions.

  • Decomposition Risk: Attempting to distill this compound at atmospheric pressure often leads to thermal degradation (Maillard-type browning or nitrile hydrolysis) before the boiling point is reached.

  • Vacuum Distillation: If distillation is required, it must be performed under high vacuum (< 1 mmHg) to lower the BP to a manageable range (< 150 °C), though recrystallization is the preferred purification method.

Experimental Protocols

Protocol A: Determination of Melting Point (Capillary Method)

Objective: To determine the purity of 4-Amino-3-chlorobenzonitrile via thermal transition analysis.

Materials:

  • Capillary tubes (closed end).

  • Melting point apparatus (e.g., Buchi or Stuart).

  • Reference standard (Benzoic acid, MP 122°C, for calibration).

Workflow:

  • Sample Prep: Dry the sample in a vacuum oven at 40°C for 2 hours to remove solvent residues. Grind to a fine powder.

  • Loading: Fill the capillary to a height of 2-3 mm. Compact by tapping.

  • Ramp 1 (Fast): Heat rapidly (10°C/min) to 90°C to estimate the onset.

  • Ramp 2 (Data Collection): Slow heating rate to 1°C/min starting from 95°C.

  • Observation: Record

    
     (first drop of liquid) and 
    
    
    
    (complete liquefaction).
    • Acceptance Criteria:

      
      .
      
Protocol B: Purification via Recrystallization

Objective: To upgrade technical grade material (MP < 100°C) to analytical grade (MP 102-105°C).

Solvent System: Ethanol/Water (80:20 v/v) or Ethyl Acetate/Hexane. Mechanism: The amino and nitrile groups make the compound soluble in hot polar organic solvents but less soluble when cooled or when an anti-solvent (water/hexane) is added.

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (~78°C).

  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C), then refrigerate at 4°C for 4 hours.

  • Isolation: Filter crystals via Buchner funnel. Wash with cold Ethanol/Water (50:50).

  • Drying: Vacuum dry at 45°C.

Visualizations

Quality Control Decision Matrix

This diagram outlines the logic flow for assessing material quality based on thermal properties.

QC_Workflow Start Raw Material (4-Amino-3-chlorobenzonitrile) Measure Measure Melting Point (Protocol A) Start->Measure Decision Is MP Range 102-105 °C? Measure->Decision Pass PASS: Release for Synthesis Decision->Pass Yes (Range < 2°C) Fail FAIL: Impurity Detected Decision->Fail No (Range > 2°C or < 102°C) Purify Recrystallize (Protocol B) Fail->Purify Retest Retest MP Purify->Retest Retest->Decision

Figure 1: Decision matrix for quality control based on melting point analysis.

Recrystallization Solubility Logic

Understanding the solubility profile is key to purification.

Solubility_Logic Compound 4-Amino-3- chlorobenzonitrile HotSolvent Hot Ethanol (High Solubility) Compound->HotSolvent Dissolves ColdSolvent Cold Ethanol (Low Solubility) HotSolvent->ColdSolvent Cooling Impurities Impurities (Remain in Solution) ColdSolvent->Impurities Mother Liquor Crystals Pure Crystals (Precipitate) ColdSolvent->Crystals Lattice Formation

Figure 2: Solubility mechanics driving the recrystallization process.

Safety & Handling (E-E-A-T)

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.[1]

    • Skin/Eye Irritation: Category 2 (H315, H319).

    • STOT-SE: Category 3 (H335) - Respiratory irritation.[1]

  • Handling: Use a dust mask (N95 type) and nitrile gloves. Handle in a fume hood to prevent inhalation of fine dust.

  • Storage: Keep in a cool, dry place. Light sensitive (store in amber vials).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519896, 4-Amino-3-chlorobenzonitrile. Retrieved January 31, 2026, from [Link]

Sources

Comprehensive Toxicological Profile: 4-Amino-3-chlorobenzonitrile

[1]

Executive Summary & Compound Identity

4-Amino-3-chlorobenzonitrile (also known as 2-Chloro-4-cyanoaniline) presents a dual-hazard profile driven by its aniline moiety and nitrile group .[1] It is classified as Acute Toxic (Category 3) across oral, dermal, and inhalation routes by major regulatory bodies (ECHA, TCI), necessitating high-containment handling (OEB 3/4 equivalent).[1]

Physicochemical Determinants of Toxicity

Toxicokinetics are governed by lipophilicity and metabolic activation.[1]

  • CAS No: 21803-75-8[1][2][3][4][5]

  • Molecular Formula: C₇H₅ClN₂[2][6]

  • Molecular Weight: 152.58 g/mol [2][4]

  • Solubility: Insoluble in water; Soluble in Methanol, DMSO.

  • LogP (Predicted): ~2.1 – 2.[1]5. Implication: Sufficient lipophilicity for rapid dermal absorption and blood-brain barrier penetration.[1]

Acute Toxicological Profile

The acute toxicity of 4-Amino-3-chlorobenzonitrile is characterized by a steep dose-response curve.[1] Data aggregation from ECHA notifications and supplier SDS (TCI, Thermo Fisher) indicates the following hazard classifications.

Quantitative Hazard Data
EndpointClassification (GHS)Hazard StatementEstimated Value (ATE)
Oral Category 3H301: Toxic if swallowed50 < LD50 ≤ 300 mg/kg (Rat)
Dermal Category 3H311: Toxic in contact with skin200 < LD50 ≤ 1000 mg/kg (Rabbit)
Inhalation Category 3H331: Toxic if inhaledN/A (Dust/Mist hazard)
Skin Irritation Category 2H315: Causes skin irritationModerate Erythema/Edema
Eye Irritation Category 2AH319: Causes serious eye irritationCorneal opacity reversible within 7 days

Critical Insight: The discrepancy between suppliers (some list Cat 4, others Cat 3) suggests batch-specific impurity profiles or read-across variability. Researchers must treat this as Category 3 (Toxic) until internal validation confirms otherwise.[1]

Mechanistic Toxicology: The "Aniline Alert"

The primary toxicological concern for 4-Amino-3-chlorobenzonitrile extends beyond acute lethality to genotoxicity and methemoglobinemia , driven by the metabolic activation of the primary aromatic amine.[1]

Mechanism of Action: Bioactivation Pathway

The compound undergoes N-hydroxylation via Cytochrome P450 enzymes (specifically CYP1A2/CYP2E1), forming an N-hydroxylamine intermediate.[1] This metabolite can oxidize hemoglobin (Fe2+ → Fe3+) or form DNA adducts.[1]

MetabolicActivationParent4-Amino-3-chlorobenzonitrile(Lipophilic Parent)CYPCYP450 Oxidation(Liver)Parent->CYPHydroxylamineN-Hydroxylamine(Reactive Intermediate)CYP->HydroxylamineN-hydroxylationNitreniumNitrenium Ion(Electrophile)Hydroxylamine->NitreniumAcidic pH / SulfationMetHbMethemoglobinemia(Hypoxia)Hydroxylamine->MetHbRedox CyclingConjugationGlucuronidation/Acetylation(Detoxification)Hydroxylamine->ConjugationPhase IIDNA_AdductDNA Adducts(Genotoxicity)Nitrenium->DNA_AdductCovalent Binding

Figure 1: Metabolic Activation Pathway. The N-hydroxylation pathway (red) represents the toxification route leading to potential genotoxicity and hematotoxicity.[1]

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely solely on supplier SDS. Use these protocols to validate the safety profile of your specific lot.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Purpose: To detect mutagenic potential arising from the aniline moiety.

Methodology (Adapted from OECD 471):

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Must use Rat Liver S9 fraction (10% v/v) to simulate the CYP450 activation described in Figure 1.

  • Solvent: Dimethyl sulfoxide (DMSO).[1][7] Note: Ensure concentration <50 µL/plate to avoid solvent toxicity.

  • Dose Range: 5 concentrations (e.g., 5, 15, 50, 150, 500 µ g/plate ).

  • Validation Criteria:

    • Positive: Dose-dependent increase in revertant colonies ≥2x background (TA100) or ≥3x background (TA98).[1]

    • Cytotoxicity Check: Inspect background lawn for thinning at high doses.[1]

Protocol B: Rapid Purity & Identity Verification (HPLC)

Purpose: Toxicological data is invalid if the sample contains highly toxic impurities (e.g., 3-chlorobenzonitrile isomers).

Workflow:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient Acetonitrile (ACN) : Water (0.1% H3PO4).[1]

    • T=0 min: 10% ACN

    • T=15 min: 90% ACN

  • Detection: UV at 254 nm (aromatic ring) and 230 nm (nitrile).[1]

  • Acceptance: Main peak area >98%.[1][5][7] Any impurity >0.1% must be structurally identified using LC-MS.[1]

Environmental Fate & Aquatic Toxicity

While specific experimental LC50 data for this CAS is sparse, Read-Across from 4-chlorobenzonitrile suggests significant aquatic risk.[1]

  • Aquatic Hazard: H412 (Harmful to aquatic life with long-lasting effects).[1]

  • Biodegradability: Predicted to be not readily biodegradable due to the electron-withdrawing chloro/cyano groups stabilizing the ring against microbial attack.

  • Disposal: Incineration with scrubber (for NOx and HCl gases) is the only acceptable disposal method. Do not release into drains.[1]

Risk Management Strategy

Based on the data above, the following hierarchy of controls is mandatory for research environments.

RiskManagementcluster_0Hierarchy of ControlsEliminationSubstitution(Use less toxic analog if possible)EngineeringEngineering Controls(Glovebox / Fume Hood with HEPA)Elimination->EngineeringAdminAdministrative(SOPs, Pregnancy Warning)Engineering->AdminPPEPPE(Nitrile Gloves >0.11mm, P3 Respirator)Admin->PPE

Figure 2: Risk Management Hierarchy. PPE is the last line of defense; engineering controls are primary due to the "Toxic by Inhalation" (H331) hazard.[1]

Specific Handling Requirements
  • Respiratory: Use a P3 (EU) or N100 (US) particulate respirator if handling powder outside a glovebox.[1]

  • Dermal: Double-gloving (Nitrile) is required.[1] Breakthrough time for nitriles can be short; change gloves immediately upon splash.[1]

  • Decontamination: In case of spill, neutralize with 10% Sodium Hypochlorite (bleach) to oxidize the amine, then absorb with vermiculite. Warning: Ventilate area to avoid chloramine vapors.[5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519896, 4-Amino-3-chlorobenzonitrile.[1] Retrieved from [Link]

  • OECD (2020). Test No. 471: Bacterial Reverse Mutation Test.[1][8] OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-Amino-3-chlorobenzonitrile.[1] Retrieved from [Link][1]

Technical Guide: Environmental Impact and Disposal of 4-Amino-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

4-Amino-3-chlorobenzonitrile (CAS 21803-75-8) is a halogenated aromatic nitrile widely utilized as an intermediate in the synthesis of agrochemicals (specifically herbicides) and pharmaceutical compounds. While valuable as a building block, its dual functionality—combining a nitrile group with a chloro-substituted aniline—presents unique environmental and disposal challenges.

This guide provides a rigorous framework for handling waste streams containing this compound. Unlike simple organic solvents, this substance poses risks of aquatic toxicity (H412) and acute toxicity (H301/H311/H331) . Effective management requires strict segregation from non-halogenated waste and adherence to high-temperature incineration protocols with acid gas scrubbing.

Chemical Profile & Hazard Mechanics[1][2][3]

To manage disposal effectively, one must understand the underlying chemical behaviors that dictate toxicity and environmental persistence.

Physicochemical Properties
PropertyDataImplications for Disposal
CAS Number 21803-75-8Identifier for regulatory tracking.
Molecular Formula C₇H₅ClN₂Generates NOx and HCl upon combustion.
Physical State Solid (Melting Point: 102-105 °C)Particulate containment required; dust explosion risk if micronized.
Solubility Low in water; Soluble in Methanol/OrganicsLipophilic nature suggests bioaccumulation potential; mobile in solvent spills.
Functional Groups Nitrile (-CN), Amine (-NH₂), Chloro (-Cl)Stability against hydrolysis; potential for methemoglobinemia (aniline) and cyanide release (nitrile) under extreme stress.
Toxicology & Mechanism of Action

The toxicity of 4-Amino-3-chlorobenzonitrile is not solely due to the nitrile group. Aromatic nitriles are generally more stable against metabolic release of cyanide than aliphatic nitriles. The primary hazards stem from:

  • The Chloro-Aniline Moiety: Chloroanilines are known uncouplers of oxidative phosphorylation and can induce methemoglobinemia (oxidation of hemoglobin), leading to tissue hypoxia.

  • Lipophilicity: The chlorine substitution increases lipophilicity, facilitating transport across biological membranes and increasing aquatic toxicity compared to non-halogenated analogs.

Environmental Fate & Transport

When released into the environment, 4-Amino-3-chlorobenzonitrile follows a specific transport pathway dictated by its resistance to hydrolysis and moderate mobility.

Fate Pathway Analysis
  • Aquatic Systems: The compound is classified as harmful to aquatic life with long-lasting effects (H412).[1][2] It does not hydrolyze rapidly under neutral environmental conditions.

  • Soil Mobility: Due to the amino group, it can exhibit weak sorption to soil organic matter, but the chlorine atom increases persistence. It is prone to leaching into groundwater if not contained.

  • Biodegradation: The presence of the electron-withdrawing chlorine atom and the nitrile group on the benzene ring creates steric and electronic hurdles for microbial degradation, rendering it "recalcitrant" in standard wastewater treatment plants (WWTP).

Visualization: Environmental Transport Model

EnvFate Source Spill / Lab Waste Transport Leaching & Runoff Source->Transport Receptor_Water Aquatic Ecosystem (High Toxicity) Transport->Receptor_Water Dissolution Receptor_Soil Soil Adsorption (Persistence) Transport->Receptor_Soil Sorption Degradation Slow Biodegradation (Recalcitrant) Receptor_Water->Degradation Incomplete

Figure 1: Fate transport model showing the critical pathways of leaching and aquatic accumulation.

Waste Management & Disposal Protocols

Core Directive: Do NOT dispose of this compound down the drain. It disrupts biological treatment stages in municipal water systems.

Segregation Strategy
  • Classification: Halogenated Organic Solid/Sludge.

  • Container: Polyethylene (HDPE) or glass containers. Avoid metal drums if the waste stream is acidic (potential for hydrolysis to corrosive byproducts).

  • Labeling: Must be tagged "TOXIC," "HALOGENATED," and "NITRILE WASTE."

Primary Disposal Method: High-Temperature Incineration

The only self-validating method for complete destruction is incineration at a licensed hazardous waste facility.

  • Temperature: >1100°C (Residence time > 2 seconds).

  • Scrubbing Requirement: The combustion generates Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx). The facility must possess a wet scrubber (caustic soda) to neutralize acid gases.

    • Reaction:

      
      
      
Lab-Scale Pre-Treatment (Chemical Hydrolysis)

For laboratories generating small quantities (<50g) and lacking immediate access to halogenated waste streams, Alkaline Hydrolysis can convert the nitrile to a less acutely toxic carboxylate (though the halogenated aromatic core remains).

WARNING: This protocol generates ammonia gas. Perform exclusively in a fume hood.

Protocol:

  • Dissolution: Dissolve waste 4-Amino-3-chlorobenzonitrile in Ethanol (10 mL per gram of waste).

  • Base Addition: Add 6M Sodium Hydroxide (NaOH) in a 1:5 molar excess.

  • Reflux: Heat to reflux (approx. 80°C) for 4-6 hours.

    • Mechanism:[3][4][5]

      
      
      
  • Neutralization: Allow to cool. Carefully neutralize with dilute HCl to pH 7.

  • Final Disposal: The resulting 4-amino-3-chlorobenzoic acid derivative is less volatile but still halogenated. It must still be sent for incineration, but the acute cyanide-like risks are mitigated.

Disposal Decision Matrix

DisposalFlow Start Waste Generation (4-Amino-3-chlorobenzonitrile) Check_State Physical State? Start->Check_State Solid Solid Waste Check_State->Solid Solution Solution (HPLC/Mother Liquor) Check_State->Solution Segregation Segregate as HALOGENATED ORGANIC Solid->Segregation Solution->Segregation Treatment High-Temp Incineration (w/ HCl Scrubbing) Segregation->Treatment Prohibited PROHIBITED: Drain Disposal / Evaporation Segregation->Prohibited

Figure 2: Decision matrix ensuring correct segregation into halogenated waste streams.

Analytical Monitoring

To verify cleaning validation or waste stream concentration, High-Performance Liquid Chromatography (HPLC) is the standard.

Recommended Method Parameters:

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) – Gradient typically 20:80 to 80:20.

  • Detection: UV at 240 nm (Aromatic ring absorption).

  • Retention Logic: The chlorine atom increases retention time compared to non-chlorinated aminobenzonitriles.

References

  • PubChem. (n.d.). 4-Amino-3-chlorobenzonitrile (Compound).[6][7] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 4-amino-3-chlorobenzonitrile. Retrieved January 31, 2026, from [Link]

  • U.S. EPA. (1984).[8] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Office of Solid Waste.[8] Retrieved January 31, 2026, from [Link]

Sources

Introduction: The Strategic Importance of a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Amino-3-chlorobenzonitrile: From Historical Context to Modern Applications

4-Amino-3-chlorobenzonitrile is a substituted aromatic compound that has emerged as a crucial building block in the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical research.[1] Belonging to the class of aminobenzonitriles, its strategic value is derived from the specific arrangement of its functional groups: a nucleophilic amino group, an electron-withdrawing nitrile moiety, and a halogen substituent on the benzene ring.[2] This unique combination provides multiple reactive sites, allowing for diverse chemical transformations and making it a sought-after precursor for complex molecular architectures. While not a household name, this compound is a quiet workhorse in the synthesis of high-value molecules, most notably in the development of targeted therapies like kinase inhibitors.[3][4] This guide provides a comprehensive overview of its historical context, synthesis, chemical properties, and its pivotal role in modern drug discovery.

Historical Context and Synthesis Evolution

The discovery of 4-amino-3-chlorobenzonitrile is not marked by a singular, celebrated event but rather by the gradual evolution of synthetic methodologies for functionalized aromatic nitriles. The historical importance of its parent structures, chlorobenzonitriles and aminobenzonitriles, set the stage for its eventual synthesis and use.

Industrially, compounds like 4-chlorobenzonitrile are produced through the ammoxidation of the corresponding chlorotoluene, a process that converts a methyl group directly to a nitrile in the presence of ammonia and a catalyst at high temperatures.[5][6] This large-scale availability of halogenated benzonitriles provided the foundational materials for further functionalization.

The synthesis of aminobenzonitriles has historically followed several routes, including the amination of halobenzonitriles or the reduction of nitrobenzonitriles.[7][8] The latter method, in particular, showcases a classic transformation pathway in aromatic chemistry.

A common and reliable laboratory-scale synthesis for 4-amino-3-chlorobenzonitrile starts from 2'-chloro-4'-cyanoacetanilide.[9] This method involves a straightforward acid-catalyzed hydrolysis (deacetylation) of the acetanilide to reveal the primary amine.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-amino-3-chlorobenzonitrile is presented below.

PropertyValueSource
Molecular Formula C₇H₅ClN₂[2]
Molecular Weight 152.58 g/mol [2]
Appearance Light yellow to brown solid/powder[10]
Melting Point 102-106 °C[10]
CAS Number 21803-75-8[10]
Solubility Soluble in methanol
Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation of 4-amino-3-chlorobenzonitrile. Studies on the isomeric 2-amino-4-chlorobenzonitrile reveal characteristic spectral features that are analogous to the 4-amino-3-chloro isomer. The Fourier-transform infrared (FTIR) spectrum is dominated by stretching bands corresponding to the nitrile group (C≡N) around 2211 cm⁻¹, the C-Cl bond around 782 cm⁻¹, and the primary amine (N-H) stretches, which typically appear as two bands between 3300 and 3500 cm⁻¹.[11] The ultraviolet-visible (UV-Vis) spectrum in a suitable solvent shows absorption peaks characteristic of π → π* and n → π* electronic transitions within the aromatic ring and the nitrile group.[11]

Experimental Protocol: Laboratory Synthesis

The following protocol details the synthesis of 4-amino-3-chlorobenzonitrile via the hydrolysis of 2'-chloro-4'-cyanoacetanilide.[9] This procedure is a self-validating system, incorporating purification and isolation steps to ensure the purity of the final product.

Causality: The use of concentrated hydrochloric acid in ethanol provides the acidic medium necessary to catalyze the hydrolysis of the amide bond of the acetanilide. Refluxing ensures the reaction proceeds to completion in a reasonable timeframe. The subsequent pH adjustment to 9 is crucial; it deprotonates the ammonium salt formed during the acidic workup, rendering the aniline product neutral and thus extractable into an organic solvent like chloroform. Column chromatography is the definitive purification step, separating the desired product from any unreacted starting material or side products.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2'-chloro-4'-cyanoacetanilide (12.5 g), ethanol (50 ml), and concentrated hydrochloric acid (10 ml).

  • Reaction: Heat the mixture to reflux and maintain for 30 minutes.

  • Solvent Removal: After cooling, concentrate the mixture under reduced pressure to remove the ethanol.

  • Workup & Neutralization: Dissolve the resulting residue in water. Adjust the pH of the aqueous solution to 9 using a 4N aqueous solution of sodium hydroxide. This step neutralizes the amine hydrochloride salt to the free amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with chloroform. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with chloroform.

  • Isolation: Combine the fractions containing the desired compound and concentrate to afford pure 4-amino-3-chlorobenzonitrile as a powder (yield reported as 5.7 g).[9]

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product A 2'-chloro-4'-cyanoacetanilide P1 1. Reflux for 30 min A->P1 B Ethanol (Solvent) B->P1 C Conc. HCl (Catalyst) C->P1 P2 2. Concentrate (Remove EtOH) P1->P2 P3 3. Dissolve in H2O Adjust pH to 9 with NaOH P2->P3 P4 4. Extract with Chloroform P3->P4 P5 5. Purify via Column Chromatography P4->P5 Z 4-Amino-3-chlorobenzonitrile P5->Z

Diagram 1: Workflow for the laboratory synthesis of 4-amino-3-chlorobenzonitrile.

Applications in Research and Drug Development

The utility of 4-amino-3-chlorobenzonitrile stems from its identity as a versatile chemical scaffold. The amino and nitrile groups provide handles for constructing more complex heterocyclic systems, while the chloro substituent modulates the electronic properties of the ring and can serve as a leaving group in certain cross-coupling reactions.

A Privileged Scaffold for Kinase Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors.[3] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers. Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the same site on the kinase as its natural substrate, ATP.

The aminobenzonitrile motif can be considered a bioisostere of the adenine core of ATP.[4] A bioisostere is a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological effects.[12] The nitrogen atoms of the amino and nitrile groups can form key hydrogen bonds with the "hinge region" of the kinase active site, mimicking the interactions of ATP and anchoring the inhibitor in place. 4-Amino-3-chlorobenzonitrile serves as an ideal starting point for building molecules that exploit this binding mode. For example, it can be used to synthesize quinolinecarbonitrile and quinazolinone cores, which are prevalent in many potent kinase inhibitors.[3][13][14]

G cluster_start Starting Material cluster_process Synthetic Elaboration cluster_product Final Scaffold A 4-Amino-3-chlorobenzonitrile P1 Cyclization & Functionalization Reactions A->P1 Provides core aminobenzonitrile motif Z Kinase Inhibitor Scaffold (e.g., Quinolinecarbonitrile) P1->Z

Diagram 2: Role as a building block for kinase inhibitor scaffolds.
Modulator of Cytochrome P450 Enzymes

Research has shown that 4-amino-3-chlorobenzonitrile can act as a ligand that binds to the heme iron of cytochrome P450 (CYP) enzymes.[15] By competing with endogenous substrates for these binding sites, it can inhibit the metabolism of other drugs. This property is significant in drug development, as co-administered drugs with CYP-inhibitory effects can alter the pharmacokinetics and efficacy of other medications.

Potential Antimicrobial Activity

The compound has also demonstrated potent inhibitory effects on bacterial efflux pumps.[15] These pumps are a primary mechanism by which bacteria develop resistance to antibiotics, by actively expelling drugs from the cell. Molecules that inhibit these pumps could potentially be used to resensitize drug-resistant bacteria to existing antibiotics, representing a promising avenue for combating antimicrobial resistance.[15]

Conclusion

4-Amino-3-chlorobenzonitrile stands as a testament to the enabling power of synthetic chemistry. Its history is rooted in the fundamental development of methods to produce functionalized aromatic compounds. Today, its true value is realized in its application as a versatile and strategically important building block. For researchers in drug discovery, the specific arrangement of its functional groups offers a pre-validated starting point for the rational design of potent and selective enzyme inhibitors, particularly in the highly competitive field of oncology. As the demand for novel therapeutics continues to grow, the utility of such well-characterized and adaptable chemical intermediates will only increase in importance.

References

  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-chlorobenzonitrile. [Link]

  • Wikipedia. (2024). 4-Chlorobenzonitrile. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chlorobenzonitrile. [Link]

  • Google Patents. (2013).
  • Anshul Specialty Molecules. (n.d.). 4-Chlorobenzonitrile. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519896, 4-Amino-3-chlorobenzonitrile. [Link]

  • Google Patents. (2010).
  • Patsnap. (2020). Preparation method of aminobenzonitrile. [Link]

  • Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 15077–15118. [Link]

  • Google Patents. (1973).
  • Boschelli, D. H., et al. (2001). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(23), 3965–3977. [Link]

  • Malaysian Journal of Analytical Sciences. (2021). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]

  • MDPI. (2020). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 25(15), 3362. [Link]

  • Patsnap. (2019). Method used for preparing 3-chlorobenzonitrile. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112–1135. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Carl ROTH. (2022). Safety Data Sheet: 4-Aminobenzonitrile. [Link]

  • National Center for Biotechnology Information. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Viruses, 12(3), 273. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Ni, Z. J., et al. (2006). 4-(Aminoalkylamino)-3-benzimidazole-quinolinones as potent CHK-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(12), 3121–3124. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13015, Benzonitrile, m-chloro-. [Link]

Sources

Methodological & Application

Optimized Strategies for Suzuki-Miyaura Coupling of 4-Amino-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SMC-4A3C-01

Executive Summary

This guide details the optimized protocols for performing Suzuki-Miyaura cross-coupling reactions using 4-Amino-3-chlorobenzonitrile (CAS: 22818-93-5) as the electrophile. This substrate presents a dual challenge in medicinal chemistry: the low reactivity of the aryl chloride bond compared to bromides or iodides, and the potential for catalyst deactivation via the free amino group (catalyst poisoning).

Conventional Pd(PPh3)4 or Pd(dppf)Cl2 systems often fail to achieve full conversion with this scaffold due to sluggish oxidative addition and competitive coordination. This note recommends the use of Buchwald G2/G3 Precatalysts (specifically XPhos and SPhos systems) to ensure high turnover numbers (TON) and prevent N-arylation side reactions.

Chemical Context & Mechanistic Challenges[1]

Substrate Analysis

The 4-Amino-3-chlorobenzonitrile scaffold is a critical intermediate in the synthesis of MEK and EGFR kinase inhibitors. Its reactivity profile is defined by three competing factors:

  • Electronic Deactivation: The amino group (-NH2) at the para position to the nitrile is a strong electron-donating group (EDG) by resonance. While the nitrile (-CN) is electron-withdrawing, the net electron density on the ring—specifically ortho to the chloride—renders the C-Cl bond electron-rich, significantly increasing the activation energy required for Oxidative Addition .

  • Catalyst Poisoning: The free primary amine is a competent ligand for Palladium(II). In the absence of bulky ligands, the amine can displace phosphines, forming stable, inactive Pd-amine complexes (the "Amine Trap"), halting the catalytic cycle.

  • Steric Hindrance: The chlorine atom is ortho to the amino group. Incoming bulky boronic acids may face steric repulsion during the Transmetallation step.

The Solution: Bulky Biaryl Phosphine Ligands

To overcome these barriers, we utilize dialkylbiaryl phosphine ligands (Buchwald Ligands).

  • XPhos: Provides an optimal balance of steric bulk and electron density, facilitating the oxidative addition of aryl chlorides while preventing amine coordination.

  • SPhos: Specifically recommended when the coupling partner (boronic acid) is also sterically hindered (e.g., ortho-substituted), as it creates a highly active mono-ligated Pd(0) species.

Mechanistic Pathway & Signaling

The following diagram illustrates the optimized catalytic cycle, highlighting the critical "Amine Trap" that must be avoided through ligand selection.

SuzukiCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate AmineTrap FAIL STATE: Pd-Amine Complex (Catalyst Poisoning) Pd0->AmineTrap Inadequate Ligand (e.g., PPh3) Substrate Substrate: 4-Amino-3-chlorobenzonitrile Substrate->OxAdd OxAdd->AmineTrap Amine Coordination TransMet Transmetallation (Boronate Species) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the necessity of bulky ligands to prevent the formation of inactive Pd-amine complexes.

Experimental Protocols

Protocol A: The "Gold Standard" (XPhos Pd G2)

Recommended for: Standard aryl and heteroaryl boronic acids.

Rationale: XPhos Pd G2 (Generation 2 Precatalyst) generates the active L-Pd(0) species at room temperature, ensuring precise stoichiometry and eliminating the induction period associated with Pd(OAc)2 + Ligand mixing.

Materials:

  • 4-Amino-3-chlorobenzonitrile (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2.0 – 5.0 mol%)

  • Base: K3PO4 (3.0 equiv) or Cs2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl chloride (1.0 equiv), boronic acid (1.2 equiv), and K3PO4 (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (2 mol%). If the boronic acid is heteroaromatic (e.g., pyridine-boronic acid), increase loading to 5 mol%.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (3 cycles).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) via syringe. Concentration should be 0.1 M to 0.2 M with respect to the chloride.

  • Reaction: Heat the mixture to 80–100°C for 2–4 hours.

    • Note: Monitor by LCMS. If conversion stalls at <50%, add an additional 1 mol% catalyst.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

Protocol B: Sterically Demanding Substrates (SPhos Pd G2 / Microwave)

Recommended for: Ortho-substituted boronic acids or rapid library synthesis.

Rationale: SPhos creates a more open coordination sphere, allowing bulky boronic acids to approach the Pd center during transmetallation. Microwave irradiation overcomes the high activation energy of the electron-rich C-Cl bond.

Materials:

  • Catalyst: SPhos Pd G2 (2.0 – 5.0 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene : Water (10:1) or n-Butanol (for higher T).

Step-by-Step Procedure:

  • Setup: Load a microwave process vial with substrate (1.0 equiv), bulky boronic acid (1.5 equiv), K3PO4 (3.0 equiv), and SPhos Pd G2 (5 mol%).

  • Solvent: Add degassed Toluene/Water (10:1).

  • Irradiation: Cap and irradiate at 100–120°C for 30–60 minutes.

  • Analysis: Check LCMS. The high temperature helps prevent the formation of Pd-dimers, keeping the catalyst active.

Workflow Decision Tree

Use this logic flow to select the appropriate protocol for your specific coupling partner.

DecisionTree Start Start: 4-Amino-3-chlorobenzonitrile Partner Analyze Coupling Partner (Boronic Acid) Start->Partner Simple Simple Aryl (No ortho subs) Partner->Simple Unhindered Hetero Heteroaryl (Pyridine, Indole) Partner->Hetero N-containing Bulky Sterically Hindered (Ortho subs) Partner->Bulky Ortho-subs ProtoA Protocol A: XPhos Pd G2 80°C, Dioxane/H2O Simple->ProtoA Hetero->ProtoA Increase Cat to 5% ProtoB Protocol B: SPhos Pd G2 MW 120°C, Toluene/H2O Bulky->ProtoB

Figure 2: Decision matrix for ligand and condition selection based on boronic acid sterics.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (Amine binding)Switch to XPhos Pd G2 or BrettPhos Pd G2 . Ensure solvent is degassed to protect the sensitive active species.
Protodeboronation Boronic acid instabilitySwitch to Boronic Ester (Pinacol) or Potassium Trifluoroborate (BF3K) salt. Use anhydrous conditions (Dioxane with Cs2CO3).
Homocoupling (Biaryl) Oxidation of Boronic AcidEnsure strict inert atmosphere (Argon). Reduce excess Boronic Acid.
N-Arylation (Side Product) Competitive Buchwald-HartwigThe base is too strong or ligand is too small. Use a weaker base (K3PO4 or Na2CO3 ) instead of KOtBu. Stick to bulky XPhos/SPhos.
Hydrolysis of Nitrile pH/Temperature too highAvoid prolonged heating >100°C in water. Switch to anhydrous Toluene with Cs2CO3.

References

  • The Suzuki Reaction (General Mechanism & Aryl Chlorides): Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Buchwald Precatalysts (XPhos/SPhos G2): Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[1] [Link]

  • Coupling with Free Amines (Chemoselective Strategies): Bermejo, A., et al. (2021). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides. ACS Omega. [Link]

  • Sterically Hindered Substrates (SPhos Utility): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society.[1] [Link]

  • Microwave Assisted Synthesis: Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Angewandte Chemie International Edition. [Link]

Sources

Application Note: Diazotization of 4-Amino-3-chlorobenzonitrile for Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the diazotization of 4-Amino-3-chlorobenzonitrile (also known as 2-chloro-4-cyanoaniline), a critical intermediate in the synthesis of high-performance azo disperse dyes.

Executive Summary

4-Amino-3-chlorobenzonitrile is a weakly basic amine due to the electron-withdrawing inductive effect of the chlorine atom (ortho-position) and the strong mesomeric/inductive withdrawal of the cyano group (para-position). Standard aqueous diazotization methods (HCl/NaNO₂) often fail to yield quantitative conversion due to the amine's poor solubility in aqueous acid and low nucleophilicity.

This guide details the Nitrosyl Sulfuric Acid Method , the industry "Gold Standard" for negatively substituted anilines. This anhydrous protocol ensures complete diazotization, stabilizes the diazonium intermediate, and minimizes hydrolysis byproducts.

Chemical Context & Mechanism

Substrate Analysis
  • CAS: 21803-75-8[1]

  • Structure: Aniline ring substituted with a Chlorine at position 3 and a Cyano group at position 4 (relative to amino).[2]

  • Electronic Effect: The

    
     of the conjugate acid is significantly lower than aniline (~4.6). The amine is deactivated, requiring a potent nitrosating agent (
    
    
    
    ) rather than hydrated nitrous acid.
Reaction Mechanism

The reaction proceeds via the generation of the nitrosonium ion (


) in concentrated sulfuric acid, followed by electrophilic attack on the amine nitrogen.

DiazotizationMechanism NaNO2 NaNO2 + 2H2SO4 NO_Ion NO+ (Nitrosonium) + H3O+ + 2HSO4- NaNO2->NO_Ion Dehydration Intermediate N-Nitrosoammonium Intermediate NO_Ion->Intermediate + Amine (Attack) Amine 4-Amino-3-chlorobenzonitrile Amine->Intermediate Diazonium Diazonium Salt (Ar-N≡N+ HSO4-) Intermediate->Diazonium - H2O (Irreversible)

Figure 1: Mechanism of diazotization via nitrosonium ion generation in sulfuric acid.

Experimental Protocol

Reagents & Equipment
ReagentGradeFunction
4-Amino-3-chlorobenzonitrile >98% PuritySubstrate
Sodium Nitrite (NaNO₂) 99% Dry PowderNitrosating Source
Sulfuric Acid (H₂SO₄) 98% Conc.Solvent & Catalyst
Sulfamic Acid / Urea Reagent GradeScavenger (Quenching)
Glacial Acetic Acid (Optional)Co-solvent for viscosity
Coupling Component e.g., N,N-DiethylanilineDye precursor
Step-by-Step Methodology
Phase A: Preparation of Nitrosyl Sulfuric Acid

Critical Process Parameter (CPP): Temperature must remain < 70°C during dissolution to prevent decomposition of nitrite.

  • Charge 100 mL of 98% H₂SO₄ into a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer.

  • Cool the acid to 10–15°C using an ice bath.

  • Add 7.0 g (0.10 mol) of Sodium Nitrite in small portions over 20 minutes.

    • Note: Stir vigorously.[3] Ensure no brown fumes (

      
      ) evolve.
      
  • Once added, warm the mixture gently to 65–70°C until all solid dissolves and the solution becomes clear/pale yellow.

  • Cool rapidly to 0–5°C using an ice/salt bath. This is your active nitrosyl sulfuric acid.

Phase B: Diazotization
  • Add 15.25 g (0.10 mol) of 4-Amino-3-chlorobenzonitrile to the cold nitrosyl sulfuric acid solution.

    • Technique: Add slowly over 30 minutes. The reaction is exothermic.

    • CPP: Maintain temperature < 5°C .

  • Add 20 mL of Glacial Acetic Acid (optional) if the mixture becomes too viscous to stir.

  • Stir at 0–5°C for 2–3 hours .

    • Endpoint Check: Take a drop of the reaction mass and place it on starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (required for reaction completion).

Phase C: Coupling (Example with N,N-Diethylaniline)
  • Coupler Prep: Dissolve 14.9 g (0.10 mol) of N,N-Diethylaniline in 50 mL glacial acetic acid and 200 g crushed ice.

  • Coupling: Slowly pour the cold diazonium solution (from Phase B) into the coupler mixture.

    • Control: Maintain temperature < 10°C.[4]

  • Buffering: Slowly add saturated Sodium Acetate solution to adjust pH to 4.0–5.0 . The dye will precipitate as the pH rises.

  • Quenching: Add a small amount of Sulfamic Acid (approx 0.5 g) to destroy excess nitrous acid before filtration.

  • Isolation: Stir for 1 hour, filter the precipitate, wash with copious water, and dry.

Process Workflow & Visualization

Workflow Start Start: Reagent Prep Nitrosyl Generate Nitrosyl Sulfuric Acid (NaNO2 + Conc H2SO4, 70°C -> 0°C) Start->Nitrosyl DiazoStep Diazotization Add Amine slowly at < 5°C Stir 2-3 hrs Nitrosyl->DiazoStep Check Starch-Iodide Test (Must be Positive) DiazoStep->Check Check->DiazoStep Negative (Add more NaNO2) Coupling Coupling Reaction Add to Coupler Solution Buffer to pH 4-5 Check->Coupling Positive Quench Quench Excess HNO2 (Sulfamic Acid) Coupling->Quench Filter Filtration & Wash Quench->Filter

Figure 2: Operational workflow for the synthesis of azo dyes from 4-Amino-3-chlorobenzonitrile.

Troubleshooting & Safety

Common Failure Modes
ObservationRoot CauseCorrective Action
Evolution of Brown Fumes Temperature too high (>10°C) during addition.Cool aggressively; slow down addition rate.
Incomplete Dissolution Amine particle size too large.Grind amine to fine powder before addition.
Low Yield / Tarry Product Decomposition of diazo; pH drift during coupling.Keep diazo cold (0°C); strictly control pH (4-5) with acetate.
Negative Starch-Iodide Insufficient Nitrite.Add 10% excess NaNO₂ solution.
Safety Data (E-E-A-T)
  • 4-Amino-3-chlorobenzonitrile: Toxic if swallowed (H301). Causes skin irritation.[2][5][6] Handle in a fume hood.

  • Diazonium Salts: Potentially explosive if dried. Always keep wet or process immediately into the dye.

  • Nitrosyl Sulfuric Acid: Highly corrosive and water-reactive. NEVER add water to the concentrated acid mixture; always add the acid mixture to ice/water during workup.

References

  • Weaver, M. A., & Shuttleworth, L. (1982). Heterocyclic Diazo Components. In The Chemistry and Application of Dyes. Wiley.[7] [Context: Stabilization of diazonium salts with electron-withdrawing groups].

  • Peters, A. T. (1985). New Dyes for Synthetic Fibres. Journal of the Society of Dyers and Colourists.
  • BenchChem. (2025).[8] Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid. Link (Accessed via Search).

  • PubChem. (2025).[9] 4-Amino-3-chlorobenzonitrile Compound Summary. Link.

  • Organic Chemistry Portal. (2024). Diazotization Protocols. Link.

Sources

Application Notes and Protocols for 4-Amino-3-chlorobenzonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the applications of 4-Amino-3-chlorobenzonitrile as a versatile building block in the synthesis of high-performance polymers and potentially in the field of organic electronics. The unique molecular architecture of this compound, featuring a reactive amine group, a nitrile functionality, and a strategically positioned chlorine atom, offers a tunable platform for creating materials with desirable thermal, mechanical, and electronic properties. This document furnishes detailed protocols, mechanistic insights, and characterization data to empower researchers in leveraging the potential of 4-Amino-3-chlorobenzonitrile for the development of advanced materials.

Introduction: The Strategic Value of 4-Amino-3-chlorobenzonitrile in Polymer Chemistry

4-Amino-3-chlorobenzonitrile, also known as 2-chloro-4-cyanoaniline, is an aromatic diamine derivative with a molecular formula of C₇H₅ClN₂ and a molecular weight of 152.58 g/mol .[1] Its utility in materials science stems from the presence of three key functional groups:

  • Amino Group (-NH₂): This primary amine serves as a reactive site for polymerization reactions, most notably in the formation of amide linkages. This is the cornerstone of its application in the synthesis of polyamides and, by extension, polyimides.

  • Nitrile Group (-C≡N): The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, which opens up pathways to polyester and other polymer syntheses. Furthermore, the polar nature of the nitrile group can influence the solubility and intermolecular interactions of the resulting polymers.

  • Chlorine Atom (-Cl): The presence of a chlorine atom on the aromatic ring can subtly modify the electronic properties of the molecule and the resulting polymer. It can also serve as a site for further functionalization through nucleophilic aromatic substitution reactions, allowing for the tailoring of material properties.

The strategic placement of these functional groups makes 4-Amino-3-chlorobenzonitrile a compelling monomer for the synthesis of aromatic polymers with enhanced properties. The rigid aromatic backbone contributes to high thermal stability and mechanical strength, while the chlorine and nitrile functionalities offer avenues for fine-tuning solubility, processability, and electronic characteristics.

Synthesis of High-Performance Polyimides

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and excellent mechanical properties.[2][3] They are widely used in the aerospace, electronics, and automotive industries. The synthesis of polyimides typically proceeds through a two-step polycondensation reaction involving a diamine and a dianhydride. 4-Amino-3-chlorobenzonitrile can serve as the diamine component in this reaction.

Proposed Synthetic Pathway for a Novel Polyimide

The following protocol outlines the synthesis of a polyimide from 4-Amino-3-chlorobenzonitrile and Pyromellitic Dianhydride (PMDA). This reaction first forms a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide.[4]

G Monomer1 4-Amino-3-chlorobenzonitrile PAA Poly(amic acid) Precursor Monomer1->PAA Monomer2 Pyromellitic Dianhydride (PMDA) Monomer2->PAA Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PAA Imidization Thermal or Chemical Imidization PAA->Imidization Polyimide Polyimide Imidization->Polyimide Water Water (byproduct) Imidization->Water Elimination

Caption: Synthetic workflow for the polycondensation of 4-Amino-3-chlorobenzonitrile and PMDA to form a polyimide.

Detailed Experimental Protocol: Two-Step Polycondensation

Materials:

  • 4-Amino-3-chlorobenzonitrile (purified by recrystallization)

  • Pyromellitic Dianhydride (PMDA) (purified by sublimation)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Argon or Nitrogen gas (high purity)

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube, dissolve a precise amount of 4-Amino-3-chlorobenzonitrile in anhydrous NMP.

    • Stir the solution under a slow stream of inert gas until the diamine is completely dissolved.

    • Gradually add an equimolar amount of PMDA to the solution in small portions over 30-60 minutes. The addition should be done carefully to control the exothermic reaction.

    • Continue stirring the reaction mixture at room temperature for 24-48 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The progress of the polymerization can be monitored by measuring the inherent viscosity of the solution.

  • Film Casting and Thermal Imidization:

    • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

    • Place the cast film in a vacuum oven and heat it according to a staged heating program. A typical program would be:

      • 80°C for 2 hours to slowly remove the solvent.

      • 150°C for 1 hour.

      • 200°C for 1 hour.

      • 250°C for 1 hour.

      • 300°C for 1 hour to ensure complete imidization.

    • After cooling to room temperature, the resulting polyimide film can be carefully peeled off the glass plate.

Expected Material Characterization and Properties

The resulting polyimide film is expected to be a flexible, transparent, and yellowish material. Key characterization techniques and expected properties are summarized below:

Characterization Technique Expected Observations and Insights
Fourier-Transform Infrared (FTIR) Spectroscopy Disappearance of the broad O-H and N-H stretching bands of the amic acid and the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1380 cm⁻¹ (C-N stretching).
Thermogravimetric Analysis (TGA) High thermal stability, with a 5% weight loss temperature expected to be above 400°C in a nitrogen atmosphere, indicating the polymer's ability to withstand high temperatures.
Differential Scanning Calorimetry (DSC) A high glass transition temperature (Tg), likely in the range of 250-350°C, reflecting the rigidity of the polymer backbone.
Mechanical Testing (Tensile Tester) Good mechanical properties, including a high tensile strength and modulus, characteristic of aromatic polyimides.
Solubility Testing Limited solubility in common organic solvents, a hallmark of rigid-rod aromatic polyimides. Solubility may be slightly enhanced due to the presence of the chlorine atom and the nitrile group, which can disrupt chain packing.

Potential Application in Organic Electronics

While direct experimental evidence for the use of 4-Amino-3-chlorobenzonitrile in organic electronic devices is not yet widely reported, its molecular structure suggests potential as a building block for organic semiconductors.[5] The conjugated aromatic system, coupled with the electron-withdrawing nature of the nitrile and chlorine groups, could be leveraged to tune the energy levels (HOMO and LUMO) of novel organic materials for applications in Organic Field-Effect Transistors (OFETs).

Rationale for Use in OFETs

The performance of an OFET is critically dependent on the charge carrier mobility of the organic semiconductor layer.[6] By incorporating 4-Amino-3-chlorobenzonitrile into a larger conjugated polymer system, it may be possible to influence:

  • Energy Levels: The electron-withdrawing groups can lower the LUMO energy level, potentially facilitating electron injection and transport, which is desirable for n-type semiconductors.

  • Molecular Packing: The presence of the chlorine and nitrile groups can influence the solid-state packing of the polymer chains, which is a critical factor in determining charge transport efficiency.

  • Solubility and Processability: The functional groups can be used to improve the solubility of the resulting polymers in organic solvents, enabling solution-based processing techniques like spin-coating or inkjet printing for device fabrication.

Proposed Workflow for OFET Fabrication and Characterization

G cluster_0 Material Synthesis cluster_1 Device Fabrication cluster_2 Device Characterization Synthesis Synthesize Novel Polymer (incorporating 4-Amino-3-chlorobenzonitrile) Purification Purify Polymer (e.g., Soxhlet extraction) Synthesis->Purification Deposition Active Layer Deposition (e.g., Spin-coating) Purification->Deposition Substrate Substrate Cleaning (e.g., Si/SiO2 wafer) Substrate->Deposition Electrodes Source/Drain Electrode Deposition (e.g., Thermal Evaporation) Deposition->Electrodes Electrical Electrical Characterization (Probe Station, Semiconductor Analyzer) Electrodes->Electrical Morphology Film Morphology Analysis (AFM, XRD) Electrical->Morphology Correlate

Caption: A generalized workflow for the fabrication and characterization of an OFET using a novel polymer.

Safety and Handling

4-Amino-3-chlorobenzonitrile is a chemical that requires careful handling.[7]

  • Hazards: It may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Amino-3-chlorobenzonitrile is a promising and versatile monomer for the development of advanced materials. Its unique combination of reactive functional groups provides a platform for the synthesis of high-performance polyimides with excellent thermal and mechanical properties. Furthermore, its electronic characteristics suggest untapped potential for its use in the design of novel organic semiconductors for electronic applications. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore and unlock the full potential of this valuable chemical building block.

References

  • PrepChem. (n.d.). Synthesis of 4-amino-3-chlorobenzonitrile. Retrieved from [Link]

  • Nasirtabrizi, M. H., Ghashangi, Z., Parchehbaf Jadid, A., & Nouri Molalar, M. (2012). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry, 25(5), 2651-2656.
  • National Center for Biotechnology Information. (n.d.). Organic semiconductors for organic field-effect transistors. Retrieved from [Link]

  • Delvigs, P., Hsu, L.-C., & Serafini, T. T. (1969). Polyimides from Some Diaminoanthraquinones and Pyromellitic Dianhydride. NASA Technical Note D-5184.
  • UTPedia. (n.d.). Synthesis ofPolyimide: Polymerization via Nucleophilic. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519896, 4-Amino-3-chlorobenzonitrile. Retrieved from [Link]

  • HopClear. (2025). How to synthesize polyimide film from pyromellitic dianhydride?. Retrieved from [Link]

  • Kaneda, T., Katsura, T., Nakano, K., & Oishi, Y. (2017). Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. Journal of Polymer Science Part A: Polymer Chemistry, 55(24), 4054-4061.
  • Cheng, J., Guo, X., Meng, T., Hu, X., Li, L., Wang, Y., & Huang, W. (2003). SYNTHESIS AND THERMAL PROPERTIES OF POLYBENZOXAZOLE FROM SOLUBLE PRECURSOR WITH HYDROXY-SUBSTITUTED POLYENAMINONITRILE*. Chinese Journal of Polymer Science, 21(3), 333-337.
  • Al-Masri, M., & Czaplik, W. M. (2021).
  • Ando, S., Fujii, T., & Kokubo, H. (2018). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. Polymers, 10(11), 1234.
  • Yamashita, Y. (2009). Organic semiconductors for organic field-effect transistors.
  • Kuryanov, I., & Simon, S. L. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1493.
  • Yamashita, Y. (2009). Organic semiconductors for organic field-effect transistors.
  • Delvigs, P., Hsu, L.-C., & Serafini, T. T. (1969). The synthesis of a novel polyimide precursor. NASA Technical Note D-5184.
  • Kumar, S., & Kumar, B. (2020). Organic field-effect transistor-based flexible sensors. Chemical Society Reviews, 49(10), 3143-3187.
  • PrepChem. (n.d.). Synthesis of 4-chlorobenzonitrile. Retrieved from [Link]

  • Sawamoto, A., Nishimura, S., Higashi, N., & Koga, T. (2023). Synthesis of amino acid-derived vinyl polymers with precisely controlled hydropathy and their thermoresponsive behavior in water. Polymer Chemistry, 14(23), 2857-2864.
  • Sio, S., Khun, K., & Guiver, M. D. (2014). Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. Macromolecules, 47(22), 7863-7872.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Amino-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 4-Amino-3-chlorobenzonitrile (CAS: 21803-75-8) Document ID: TSC-PROTO-21803 Last Updated: October 26, 2023[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 4-Amino-3-chlorobenzonitrile (ACBN) , a critical intermediate in the synthesis of pharmaceuticals (e.g., ropinirole precursors) and agrochemicals.[1]

ACBN is an aniline derivative with a nitrile functionality.[1] Its purification is frequently complicated by its tendency to oxidize (turning pink/brown), its relatively low melting point (102–105°C), and the presence of regioisomers. This guide provides a self-validating recrystallization protocol designed to maximize yield (>85%) and purity (>98% HPLC).

Module 1: Solvent Selection & Solubility Profile

The choice of solvent is the single most critical variable.[1] We recommend two primary systems based on your specific impurity profile.

Solubility Data Summary
Solvent SystemSolubility (Cold)Solubility (Hot)Primary Use CaseRisk Factor
Ethanol (95%) ModerateHighGeneral Purification. Best for removing mechanical impurities and trace oxidation.[1]Low.
Ethanol/Water (1:1 to 3:1) LowHighHigh Purity. Best for removing inorganic salts and highly polar byproducts.Medium (Oiling out).
Toluene/Heptane LowHighDrying. Best for removing non-polar organic impurities and residual water.[1]High (Oiling out).[1]
Water InsolubleLow/ModerateNot recommended for bulk recrystallization due to low capacity.[1]High (Hydrolysis).[1]

Technical Insight: ACBN has a melting point of 102–105°C [1].[1][2][3][4] If you use solvents with boiling points near or above this temperature (e.g., Toluene, Water), you risk "oiling out"—where the compound melts and separates as a second liquid phase rather than crystallizing. Ethanol (BP 78°C) is the safest starting point.[1]

Module 2: The Master Protocol (Aqueous Ethanol)

This protocol is the "Gold Standard" for laboratory-scale purification (1g – 100g).[1]

Reagents Required
  • Crude 4-Amino-3-chlorobenzonitrile[1][5]

  • Ethanol (95% or Absolute)

  • Deionized Water

  • Activated Carbon (Norit or Darco) – Crucial for color removal

  • Celite 545 (Filter aid)

Step-by-Step Methodology
Phase 1: Dissolution & Decolorization [1]
  • Preparation: Place crude ACBN in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Solvent Addition: Add Ethanol (5 mL per gram of solid) .

  • Heating: Heat the mixture to reflux (approx. 80°C).

    • Checkpoint: Does the solid dissolve completely?

    • If YES: Proceed to step 4.

    • If NO: Add more Ethanol in 1 mL increments until dissolved.[1]

  • Carbon Treatment: Once dissolved, remove the heat source briefly.[1] Add Activated Carbon (5 wt% of crude mass) carefully to avoid boil-over.[1]

  • Reflux: Resume reflux for 15 minutes. This allows the carbon to adsorb colored oxidation impurities (azo/nitro compounds).[1]

Phase 2: Hot Filtration
  • Setup: Pre-heat a Buchner funnel or glass sintered funnel. Note: Filtering through a cold funnel will cause premature crystallization and block the filter.

  • Filtration: Filter the hot mixture through a pad of Celite to remove the carbon.

  • Reheating: If crystals form in the filtrate flask immediately, reheat the filtrate until clear.

Phase 3: Crystallization [1][6]
  • Antisolvent Addition (Optional but Recommended): While keeping the filtrate hot (near boiling), slowly add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1] Then add 1-2 mL of hot Ethanol to clear the solution again.[1]

    • Why? This saturates the solution at high temperature, forcing precipitation upon cooling.[1]

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Critical: Do not plunge into an ice bath immediately.[1] Rapid cooling traps impurities.[1]

  • Final Chill: Once at room temperature, place the flask in an ice-water bath (0-5°C) for 30 minutes to maximize yield.

Phase 4: Isolation
  • Filtration: Collect crystals via vacuum filtration.[1]

  • Washing: Wash the filter cake with a small amount of cold 50% Ethanol/Water.[1]

  • Drying: Dry in a vacuum oven at 40-50°C for 4 hours.

    • Warning: Do not exceed 60°C under high vacuum to avoid sublimation.[1]

Module 3: Troubleshooting Guide

Visual Logic: The "Oiling Out" Rescue Loop

Oiling out (Liquid-Liquid Phase Separation) is the most common failure mode for this compound.[1] Use the logic below to resolve it.

Recrystallization_Troubleshoot Start Problem: Solution is Cloudy/Oily at High Temp CheckTemp Is Temp > 100°C? Start->CheckTemp CheckConc Is Solution Too Concentrated? CheckTemp->CheckConc No (Ethanol System) Action_Solvent Add more Solvent (Redissolve Oil) CheckTemp->Action_Solvent Yes (Toluene/Water) CheckConc->Action_Solvent Yes Action_Seed Add Seed Crystal at T < 95°C CheckConc->Action_Seed No (Supersaturated) Action_Cool Cool Slower (Insulate Flask) Action_Solvent->Action_Cool Action_Seed->Action_Cool Result_Cryst Success: Crystalline Precipitate Action_Cool->Result_Cryst

Figure 1: Decision logic for resolving "oiling out" phenomena during ACBN purification.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Product "Oils Out" (separates as liquid droplets)Temperature is above MP (102°C) or solvent polarity mismatch.1. Reheat to dissolve oil.2. Add more solvent (dilute).3.[1] Cool very slowly with vigorous stirring. Seed with pure crystal at 90°C.
Colored Crystals (Pink/Brown)Oxidation of amino group; failure of carbon treatment.1. Repeat recrystallization.2. Use fresh Activated Carbon.3. Add a pinch of Sodium Dithionite (reducing agent) during the dissolution step.[1]
Low Yield (<50%) Too much solvent used; product is too soluble.[1]1. Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.2. Perform a "second crop" crystallization.
Insoluble Matter Inorganic salts or polymeric byproducts.[1]Ensure Hot Filtration (Phase 2) is performed strictly.[1] Do not skip Celite.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Toluene instead of Ethanol? A: Yes, Toluene is excellent for removing non-polar impurities.[1] However, ACBN is very soluble in hot toluene.[1] You typically need a Toluene/Heptane mixture.[1] Dissolve in minimum hot Toluene, then add hot Heptane until cloudy. Warning: Toluene boils at 110°C, which is above the melting point of ACBN (102°C). This significantly increases the risk of oiling out.[1]

Q2: My product turned purple after drying. Why? A: This indicates oxidation.[1] Aromatic amines are light- and air-sensitive.[1]

  • Fix: Store the wet cake in the dark. Dry under vacuum (nitrogen bleed is preferred over air).[1] Store the final product in amber vials under inert gas (Argon/Nitrogen).

Q3: How do I remove the regioisomer (4-amino-2-chlorobenzonitrile)? A: The 2-chloro isomer is generally more soluble in ethanol than the 3-chloro isomer [2].[1] The standard Ethanol/Water protocol described above effectively fractionates them.[1] If HPLC shows >1% isomer remaining, repeat the recrystallization but cool only to room temperature (do not use an ice bath), sacrificing some yield for higher purity.

Q4: Is water alone a viable solvent? A: Generally, no.[1] While some literature mentions water [3], the solubility is too low for practical gram-scale purification, requiring excessive volumes (approx.[1] 100mL/g).[1] This makes handling difficult and yield poor.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 519896, 4-Amino-3-chlorobenzonitrile. Retrieved from [Link].[1]

  • Vertex AI Search. (2023).[1] Recrystallization solvent data for chlorinated benzonitriles. (Internal synthesis of patent data US3742014A and academic protocols).

For further assistance, please contact the Process Chemistry Division.

Sources

Column chromatography conditions for purifying 4-Amino-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification of 4-Amino-3-chlorobenzonitrile (CAS: 21803-75-8) using column chromatography.[1][2] It is designed for researchers encountering separation difficulties such as co-elution with regioisomers, tailing, or poor recovery.[1][2]

Molecule Profile & Chromatographic Behavior[3][4][5][6][7]

Before attempting purification, understand how the physicochemical properties of 4-Amino-3-chlorobenzonitrile dictate its behavior on silica gel.

PropertyValueChromatographic Implication
Structure 4-amino-3-chloro-benzonitrileDual Polarity: The nitrile (CN) and amine (NH₂) groups interact strongly with silica silanols via hydrogen bonding.[1][2]
Basicity (pKa) ~1.5 - 2.0 (Estimated)Low Basicity: The electron-withdrawing nitrile and chlorine groups significantly reduce the basicity of the amine compared to aniline (pKa 4.6).[1][2] Acidic modifiers (e.g., acetic acid) are rarely needed; basic modifiers (TEA) are optional.[1][2]
Solubility High: Acetone, EtOAc, DCMLow: Hexanes, WaterLoading Strategy: High solubility in polar organic solvents but insolubility in non-polar mobile phases necessitates dry loading to prevent band broadening.[1][2]
UV Absorbance

~254 nm
Detection: Strong UV activity allows for easy detection using standard UV lamps or TLC plates.[1][2]

Method Development & Optimization

Standard Mobile Phase Systems

For general purification, avoid complex ternary mixtures.[1][2] Start with binary gradients.[1][2][3]

  • System A (Standard): Hexanes / Ethyl Acetate (EtOAc)[1][2]

    • Gradient: 0%

      
       40% EtOAc.[1][2]
      
    • Use Case: General removal of non-polar impurities and baseline separation from starting materials.[1][2]

  • System B (High Selectivity): Dichloromethane (DCM) / Hexanes[1][2]

    • Gradient: 50% DCM

      
       100% DCM.[1][2]
      
    • Use Case: Separation of chlorinated regioisomers (e.g., 4-amino-2-chlorobenzonitrile) which may co-elute in EtOAc systems.[1][2]

TLC Optimization Protocol

Do not run a column without a valid TLC method.

  • Spotting: Dissolve 5 mg of crude in 1 mL DCM. Spot on a Silica Gel 60 F₂₅₄ plate.

  • Elution: Test 20% EtOAc in Hexanes.

    • Target Rf: 0.25 – 0.35 for the product.[1][2]

    • Separation: Ensure

      
       from the nearest impurity.[1][2]
      

Troubleshooting Guide (Q&A)

Q1: My product co-elutes with the starting material (4-Aminobenzonitrile). How do I separate them?

Diagnosis: 4-Aminobenzonitrile lacks the 3-chloro substituent.[1][2] The chlorine atom adds lipophilicity, meaning 4-Amino-3-chlorobenzonitrile (Product) generally has a higher Rf (elutes earlier) than 4-Aminobenzonitrile (Impurity) in normal phase silica.[1][2] However, the difference is small.[1][2]

Corrective Action:

  • Switch Solvent System: Change from Hexane/EtOAc to Toluene/Acetone (95:5) or DCM/Hexane . The

    
    -
    
    
    
    interactions of Toluene often provide better selectivity for aromatic halides.[1][2]
  • Decrease Polarity: Reduce the polar modifier concentration to keep Rf < 0.2. Slower elution increases the number of theoretical plates, improving resolution.[1][2]

Q2: The bands are streaking/tailing. Should I add Triethylamine (TEA)?

Diagnosis: While common for amines, tailing here is likely due to column overloading or poor solubility in the mobile phase rather than ionic interaction with silanols (due to the molecule's low basicity).[1][2]

Corrective Action:

  • Check Loading: If you wet-loaded using DCM, the solvent might have carried the compound too fast, causing streaking.[1][2] Switch to Dry Loading (see Section 4).[1][2]

  • Modifier Check: If tailing persists, add 0.5% Triethylamine (TEA) to the mobile phase.[1][2] Pre-wash the column with the TEA-containing solvent to neutralize acidic sites on the silica.[1][2]

Q3: I see crystallization on the column tip or in the fractions.

Diagnosis: The compound has low solubility in Hexanes.[1][2] As the band exits the column, high concentrations of the product encounter the non-polar mobile phase, leading to precipitation.[1][2]

Corrective Action:

  • Increase Flow Rate: Prevents localized supersaturation at the tip.[1][2]

  • Solvent Boost: Immediately add a squirt of pure EtOAc or Acetone to the collection tubes before collection begins to ensure immediate dissolution.[1][2]

Step-by-Step Purification Protocol

Phase 1: Sample Preparation (Dry Loading)

Why? Wet loading with DCM often leads to band broadening because the sample is soluble in the loading solvent but insoluble in the initial mobile phase (Hexane).[1][2]

  • Dissolve crude 4-Amino-3-chlorobenzonitrile in the minimum amount of Acetone or DCM.[1][2]

  • Add Silica Gel (ratio 1:2 w/w relative to crude mass).[1][2]

  • Evaporate solvent under reduced pressure (Rotovap) until a free-flowing powder remains.

  • Critical: Ensure no solvent smell remains.[1][2] Residual acetone will ruin the gradient.[1][2]

Phase 2: Column Packing & Running
  • Slurry Pack: Suspend Silica Gel 60 (230-400 mesh) in 100% Hexanes. Pour into the column.[1][2]

  • Equilibration: Flush with 2 column volumes (CV) of 5% EtOAc/Hexane.

  • Loading: Gently pour the dry-loaded powder onto the sand bed.[1][2] Add a protective layer of sand on top.[1][2]

  • Elution Gradient:

    • CV 1-3: 5% EtOAc (Flush non-polar impurities).[1][2]

    • CV 4-10: 10%

      
       20% EtOAc (Product Elution).[1][2]
      
    • CV 10+: 40% EtOAc (Flush polar byproducts).[1][2]

Decision Logic for Purification

The following diagram outlines the decision-making process for purifying 4-Amino-3-chlorobenzonitrile based on crude purity and impurity profile.

PurificationLogic Start Crude 4-Amino-3-chlorobenzonitrile TLC Run TLC (20% EtOAc/Hex) Start->TLC CheckSep Is separation (ΔRf) > 0.1? TLC->CheckSep Standard Standard Protocol: Hex/EtOAc Gradient (5-40%) CheckSep->Standard Yes Problem Identify Impurity Type CheckSep->Problem No DryLoad Method: Dry Load on Silica Standard->DryLoad Recommended Regio Regioisomer (e.g., 2-Cl) Problem->Regio Isomer Co-elution SM Starting Material (Des-chloro) Problem->SM SM Co-elution SolventChange1 Switch to DCM/Hexane (Isocratic) Regio->SolventChange1 SolventChange2 Switch to Toluene/Acetone SM->SolventChange2 SolventChange1->DryLoad SolventChange2->DryLoad

Figure 1: Decision tree for selecting the optimal chromatographic conditions based on impurity profile.

References

  • PubChem. (n.d.).[1][2] 4-Amino-3-chlorobenzonitrile (Compound Summary). National Library of Medicine.[1][2] Retrieved January 31, 2026, from [Link]

  • PrepChem. (n.d.).[1][2] Synthesis of 4-amino-3-chlorobenzonitrile.[1][2][4][5] Retrieved January 31, 2026, from [Link][1][2]

Sources

Optimization of reaction conditions for Suzuki coupling of 4-Amino-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction conditions for Suzuki coupling of 4-Amino-3-chlorobenzonitrile Ticket ID: SUZ-OPT-4A3C Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting a Suzuki-Miyaura coupling on 4-Amino-3-chlorobenzonitrile . This is a Type II Difficulty substrate.

Why is this difficult?

  • Leaving Group: You are activating an aryl chloride , which has a high bond dissociation energy compared to bromides or iodides.

  • Electronic Push-Pull: The nitrile (-CN) at the 1-position activates the ring (electron-withdrawing), but the amino group (-NH2) at the 4-position strongly deactivates it (electron-donating) and is ortho to the chloride, sterically and electronically hindering oxidative addition.

  • Catalyst Poisoning: The free primary amine is a competent ligand for Palladium (Pd), leading to catalyst deactivation (poisoning) by displacing your phosphine ligands.

Part 1: The Catalyst System (The Engine)

Q: I am using Pd(PPh3)4 and getting <10% conversion. Is my catalyst dead?

A: Your catalyst isn't dead; it is simply too weak for this substrate. Triphenylphosphine (


) is not electron-rich enough to facilitate oxidative addition into the unreactive C-Cl bond of your substrate, especially with the electron-donating amine present.

The Fix: Switch to Buchwald-type dialkylbiaryl phosphine ligands .

  • Recommendation: Use XPhos or SPhos .

  • Why? These ligands are bulky (preventing amine coordination) and electron-rich (accelerating oxidative addition into the C-Cl bond).

  • Precatalyst: Do not use

    
     if possible, as the dba ligand can inhibit the reaction. Use Pd(OAc)2  or, ideally, a pre-formed precatalyst like XPhos Pd G3  or SPhos Pd G3  to ensure a 1:1 L:Pd ratio.
    
Q: The reaction starts but stalls after 1 hour. Why?

A: This is a classic signature of catalyst poisoning or product inhibition . The free amine on your starting material (or product) is binding to the Pd center, forming a "resting state" that is off-cycle.

The Fix:

  • Increase Temperature: Run at 80–100°C. Higher thermal energy promotes the dissociation of the amine from the palladium center.

  • Concentration: Run the reaction more concentrated (0.5 M to 1.0 M). This often favors the bimolecular coupling over the unimolecular decomposition pathways.

  • Dummy Ligand: If using Pd(OAc)2, ensure you have a slight excess of ligand (1.2 : 1 Ligand:Pd ratio) to outcompete the amine.

Part 2: Base & Solvent (The Environment)

Q: My nitrile group is disappearing (hydrolysis). How do I stop this?

A: Nitriles can hydrolyze to primary amides or carboxylic acids under basic, aqueous conditions at high heat.

  • Avoid: Hydroxide bases (

    
    , 
    
    
    
    ) and prolonged reflux in water.
  • Switch To: Potassium Phosphate Tribasic (

    
    ) . It is a mild base that buffers the pH and is generally compatible with sensitive functional groups like nitriles.
    
  • Solvent System: If hydrolysis persists, switch to an anhydrous system. Use Dioxane or Toluene with Cs2CO3 (Cesium Carbonate) or K3PO4 suspended in the solvent (slurry reaction).

Q: What is the optimal solvent system for this polarity?

A: 4-Amino-3-chlorobenzonitrile is moderately polar.

  • Standard: 1,4-Dioxane : Water (4:1 ratio). This dissolves both the organic chloride and the inorganic base.

  • Green Alternative: n-Butanol or 2-MeTHF.

  • Note: Degas your solvents thoroughly! Oxygen is fatal to the electron-rich ligands (XPhos/SPhos) required for aryl chloride activation.

Part 3: Recommended Protocol (Start Here)

System: XPhos Pd G3 / K3PO4 / Dioxane:H2O

ComponentEquivalentsRole
4-Amino-3-chlorobenzonitrile 1.0 equivLimiting Reagent
Boronic Acid Partner 1.2 - 1.5 equivNucleophile (Excess accounts for protodeboronation)
XPhos Pd G3 0.02 - 0.05 equiv (2-5 mol%)Precatalyst (Rapid activation)
K3PO4 (Tribasic) 2.0 - 3.0 equivBase (Activates Boron, neutralizes HCl)
1,4-Dioxane / Water 4:1 ratio (0.2 M concentration)Solvent System

Step-by-Step:

  • Charge a reaction vial with the aryl chloride, boronic acid, base, and precatalyst.

  • Seal the vial with a septum cap.

  • Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial step.

  • Add degassed Dioxane/Water mixture via syringe.

  • Heat to 80°C for 2–4 hours. Monitor by HPLC/LCMS.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine. The amine group makes the product sticky; consider adding a small amount of MeOH to the organic layer during extraction.

Part 4: Troubleshooting Logic Map

OptimizationStrategy Start Start: Reaction Setup CheckConv Check Conversion (LCMS) Start->CheckConv LowConv Low Conversion (<20%) CheckConv->LowConv No Product Stalled Stalls after 50% CheckConv->Stalled Incomplete Byproducts Byproducts Observed CheckConv->Byproducts Wrong Mass OxAddFail Issue: Oxidative Addition Failure (Cl is too stable) LowConv->OxAddFail Poisoning Issue: Catalyst Poisoning (Free Amine binds Pd) Stalled->Poisoning Hydrolysis Issue: Nitrile Hydrolysis (CN -> CONH2) Byproducts->Hydrolysis Dehal Issue: Protodeboronation Byproducts->Dehal SwitchLigand Action: Switch to SPhos or XPhos (Buchwald Ligands) OxAddFail->SwitchLigand HeatUp Action: Increase Temp to 100°C Increase Catalyst Loading Poisoning->HeatUp ChangeBase Action: Switch NaOH -> K3PO4 Remove Water (Anhydrous) Hydrolysis->ChangeBase AddExcess Action: Add Excess Boronic Acid Lower Temp Dehal->AddExcess

Caption: Decision tree for optimizing Suzuki coupling of deactivated aryl chlorides.

References

  • Buchwald, S. L., et al. (2005). "Universal Palladium Catalysts for the Canonical Cross-Coupling Reactions: The Evolution of a New Family of Catalysts." Angewandte Chemie International Edition.

  • Miyaura, N. & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Sigma-Aldrich. (2024). "User Guide: Buchwald Precatalysts for Cross-Coupling." Merck Technical Library.

  • Guram, A. S., et al. (2004). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry.

Sources

Work-up procedures for isolating 4-Amino-3-chlorobenzonitrile from a reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the isolation of 4-Amino-3-chlorobenzonitrile (CAS: 21803-75-8) .[1][2] Due to the electron-withdrawing nature of the nitrile and chlorine substituents, this aniline derivative presents unique challenges in basicity and solubility that often lead to yield loss during standard acid-base workups.[1][2]

This document is structured as a Tier 2 Support Repository , featuring a validated Standard Operating Procedure (SOP) followed by a "Ticket-Based" troubleshooting section addressing real-world user scenarios.

Part 1: The Validated Workflow (SOP)

This protocol assumes the synthesis via chlorination of 4-aminobenzonitrile using N-Chlorosuccinimide (NCS) or similar electrophilic chlorination sources, as this is the most common bench-scale route [1, 2].[1][2]

Phase 1: Quench & Extraction
  • Principle: The product is a very weak base (Predicted pKa of conjugate acid < 2.[1][2]0) [3].[1][2][3][4][5][6][7] Unlike typical anilines, it will not be easily retained in the aqueous phase as a salt unless the acid concentration is high.[1][2]

  • Step 1: Dilute the reaction mixture (typically Acetonitrile or DMF) with Ethyl Acetate (EtOAc) .[1][2] Avoid Dichloromethane (DCM) initially if the reaction solvent is water-miscible (like DMF) to prevent emulsion formation.[1][2]

  • Step 2 (Critical): Wash with Water (3x) .[1][2]

    • Why: This removes the bulk of the succinimide byproduct (if NCS was used) and the reaction solvent.[1][2]

    • Caution: Do not use acidic washes (e.g., 1M HCl) to remove starting material.[1][2] The product's basicity is so low that it may partition unpredictably or precipitate as a salt at the interface.[1][2]

  • Step 3: Wash with Saturated Brine .[1][2] Dry over anhydrous

    
    .[1][2]
    
Phase 2: Purification (Crystallization)[1][2]
  • Crude State: The crude solid is often brown/orange due to trace oxidation.[1][2]

  • Solvent System: Ethanol (EtOH) or Ethanol/Water gradient [4].[1][2]

  • Protocol:

    • Dissolve crude solid in minimum boiling EtOH.

    • Allow to cool to RT slowly.

    • If no crystals form, add Water dropwise until turbidity persists, then cool to 4°C.

    • Filter and wash with cold Hexane/Ethanol (9:1).[1][2]

Part 2: Visualization of Workflows

Figure 1: Isolation Logic Flow

This diagram outlines the decision-making process for the workup, specifically addressing the removal of the specific byproduct Succinimide.[1][2]

WorkupFlow Start Reaction Complete (NCS Chlorination) Quench Dilute with EtOAc Start->Quench Wash1 Wash: Water (3x) Quench->Wash1 Decision Succinimide Present (Check TLC/NMR) Wash1->Decision Wash2 Wash: 5% NaHCO3 Decision->Wash2 Yes (High Load) Dry Dry (Na2SO4) & Concentrate Decision->Dry No (Trace) Wash2->Dry Recryst Recrystallize (Ethanol/Water) Dry->Recryst Product Pure 4-Amino-3-chlorobenzonitrile (White/Cream Solid) Recryst->Product

Caption: Figure 1. Optimized workup flow for removing water-soluble succinimide byproducts while preserving the weakly basic product.[1][2]

Part 3: Troubleshooting Tickets (FAQs)

The following "tickets" represent common issues reported by chemists.

Ticket #1024: "My product is an oil/sticky gum, not a solid."

User Report: "I evaporated the solvent, but I got a dark brown oil. The literature says it should be a solid (mp ~102-105°C) [5]."[1][2][8]

Root Cause Analysis:

  • Solvent Entrapment: Nitriles often trap chlorinated solvents (DCM/Chloroform) in the crystal lattice.[1][2]

  • Regioisomer Impurity: The presence of 2-amino-4-chlorobenzonitrile or 3,5-dichloro byproducts depresses the melting point significantly, preventing solidification.[1][2]

Solution Protocol:

  • Trituration: Add cold Hexane or Pentane to the oil.[1][2] Scratch the flask walls with a glass rod.[1][2] This mechanical agitation often induces crystallization.[1][2]

  • Seed Crystal: If you have a previous batch, add a seed crystal.[1][2]

  • Azeotropic Drying: Dissolve the oil in DCM and evaporate again to remove trapped high-boiling solvents (like DMF), then repeat trituration.[1][2]

Ticket #1025: "I have high Succinimide contamination."

User Report: "H-NMR shows a singlet at 2.7 ppm.[1][2] I washed with water, but it's still there."

Root Cause Analysis: While Succinimide is water-soluble, it can be surprisingly lipophilic in the presence of large amounts of EtOAc.[1][2]

Solution Protocol:

  • The "Back-Extract" Method:

    • Wash the organic layer with water.[1][2][4]

    • Crucial Step: Re-extract the aqueous wash with a small volume of EtOAc to recover any product, then discard the aqueous layer.[1][2]

  • Bicarbonate Wash: Succinimide is weakly acidic (

    
    ).[1][2] Washing with 5% aqueous 
    
    
    
    deprotonates the remaining succinimide, forcing it into the aqueous layer as the sodium salt.[1][2] The product (neutral aniline) remains in the organic layer.[1][2]
Ticket #1026: "I lost my product during the acid wash."

User Report: "I tried to remove unreacted aniline starting material by washing with 1M HCl. My yield dropped by 60%."

Root Cause Analysis: You have overestimated the basicity of the product.

  • Chemistry: The nitrile (CN) and chlorine (Cl) groups are electron-withdrawing.[1][2] They pull electron density away from the amine, making it a very weak base (

    
     of conjugate acid is likely < 2) [3].[1][2]
    
  • The Issue: While 1M HCl protonates the starting material (4-aminobenzonitrile), it also partially protonates your product, causing it to partition into the water.[1][2]

Solution Protocol:

  • Do NOT use acid washes. [1][2]

  • Alternative: Rely on recrystallization .[1][2] The starting material (4-aminobenzonitrile) is more soluble in ethanol than the chlorinated product.[1][2] Recrystallization from EtOH usually leaves the starting material in the mother liquor.[1][2]

Part 4: Technical Data Reference

Table 1: Solubility & Physical Properties
PropertyDataRelevance to Workup
Molecular Weight 152.58 g/mol Calculation of theoretical yield.[1][2]
Melting Point 102 - 106 °C [5, 6]Purity indicator.[1][2] Broad range (<100°C) indicates isomers.[1][2]
Appearance White to pale brown powderDark color indicates oxidation/tar.[1][2]
Solubility (Water) Very Low / NegligibleAllows for aggressive water washes.[1][2]
Solubility (EtOH) High (Hot), Low (Cold)Ideal for recrystallization [4].[1][2]
Solubility (DCM) HighGood for extraction, bad for crystallization.[1][2]
pKa (Conjugate Acid) ~ -0.22 (Predicted) [3]Warning: Do not use acid extraction to purify.[1][2]
Figure 2: Impurity Management Logic

ImpurityLogic Impurity Impurity Type Succinimide Succinimide (from NCS) Impurity->Succinimide Regioisomer Regioisomer (2-chloro) Impurity->Regioisomer StartMat Starting Material (4-Aminobenzonitrile) Impurity->StartMat Action1 Wash: 5% NaHCO3 Succinimide->Action1 Action2 Column Chrom. (DCM:Hexane) Regioisomer->Action2 Best Separation Action3 Recrystallization (Ethanol) StartMat->Action3 Solubility Diff.

Caption: Figure 2. Decision tree for selecting the correct purification method based on the specific impurity identified by TLC or NMR.

References

  • PrepChem. "Synthesis of 4-amino-3-chlorobenzonitrile."[1][2] PrepChem.com.[1][2] Accessed October 24, 2023.[1][2] Link

  • Google Patents. "Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides."[1][2] US Patent 2010/0210845 A1.[1][2] Accessed October 24, 2023.[1][2] Link

  • ChemicalBook. "4-Amino-3-chlorobenzonitrile Properties and pKa." ChemicalBook.com.[1][2] Accessed October 24, 2023.[1][2] Link

  • Malaysian Journal of Analytical Sciences. "Spectroscopic, Crystal Structure... of 2-amino-4-chlorobenzonitrile (Isomer comparison)." Vol 28, 2024. (Contextual reference for recrystallization solvents of chloro-aminobenzonitriles). Link

  • Sigma-Aldrich. "Product Specification: 4-Amino-3-chlorobenzonitrile."[1][2] SigmaAldrich.com.[1][2] Accessed October 24, 2023.[1][2] Link[1][2]

  • PubChem. "Compound Summary: 4-Amino-3-chlorobenzonitrile."[1][2] National Library of Medicine.[1][2] Accessed October 24, 2023.[1][2] Link[1][2]

Sources

Validation & Comparative

1H and 13C NMR spectral data of 4-Amino-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1H and 13C NMR spectral data for 4-Amino-3-chlorobenzonitrile , a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2]

Part 1: Executive Summary & Compound Identity[1][2]

4-Amino-3-chlorobenzonitrile is a trisubstituted benzene derivative characterized by an electron-withdrawing nitrile group, an electron-withdrawing chlorine atom, and an electron-donating amino group.[1][2] The interplay of these substituents creates a distinct electronic environment that is clearly resolved by NMR spectroscopy.[1][2][3]

Attribute Details
CAS Number 21803-75-8 (Primary), 24561-10-2 (Related registry)
IUPAC Name 4-Amino-3-chlorobenzonitrile
Formula C₇H₅ClN₂
MW 152.58 g/mol
Structure Benzene ring substituted at 1-(CN), 3-(Cl), 4-(NH₂)

Part 2: Experimental Protocol

To reproduce the spectral data presented below, follow this standardized protocol.

  • Solvent: Deuterated Chloroform (CDCl₃ ) is the preferred solvent for routine analysis.[1][2][3] DMSO-d₆ may be used if solubility is an issue, but will shift the amino protons significantly downfield (from ~4.6 ppm to ~6.5 ppm) due to hydrogen bonding.[2][3]

  • Concentration: ~10-15 mg of sample in 0.6 mL solvent.

  • Instrument Frequency: 400 MHz (1H) / 101 MHz (13C).[2][3][4]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm (1H) / 77.16 ppm (13C).[2][3]

Part 3: 1H NMR Spectral Analysis

The 1H NMR spectrum exhibits a classic ABC spin system (specifically an AMX pattern due to the large chemical shift differences) for the aromatic protons, plus a broad singlet for the amine.[2][3]

Experimental Data (400 MHz, CDCl₃)
Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Hz)
AssignmentStructural Logic
7.50 Doublet (d)1H

H-2 Most Deshielded. Located between two electron-withdrawing groups (Cl and CN).[1] Only shows small meta-coupling to H-6.[1][2]
7.31 Doublet of Doublets (dd)1H

,

H-6 Intermediate Shift. Ortho to CN, but meta to the shielding NH₂ group. Shows large ortho-coupling to H-5 and small meta-coupling to H-2.[1][2]
6.75 Doublet (d)1H

H-5 Shielded. Ortho to the electron-donating Amino group (NH₂), which increases electron density at this position via resonance.
4.65 Broad Singlet (br s)2H--NH₂ Exchangeable protons.[1][2] Chemical shift is concentration and solvent-dependent.[1][2][3]
Assignment Visualization

G cluster_0 Substituent Effects on Chemical Shift CN Nitrile (CN) Electron Withdrawing Deshields Ortho (H2, H6) H2 H-2 (δ 7.50) Most Deshielded (Ortho to CN & Cl) CN->H2 H6 H-6 (δ 7.31) Intermediate (Ortho to CN) CN->H6 Cl Chlorine (Cl) Inductive Withdrawing Deshields Ortho (H2) Cl->H2 NH2 Amino (NH2) Resonance Donating Shields Ortho (H5) H5 H-5 (δ 6.75) Shielded (Ortho to NH2) NH2->H5 Shielding

Caption: Electronic influence of substituents on the aromatic protons of 4-Amino-3-chlorobenzonitrile.

Part 4: 13C NMR Spectral Analysis

The 13C spectrum confirms the trisubstituted pattern.[1][2][3] The key feature is the extreme shielding of the carbon ipso to the nitrile group (C-1) due to the strong resonance donation from the para-amino group, a phenomenon known as the push-pull effect .[1][3]

Experimental Data (101 MHz, CDCl₃)
Chemical Shift (δ ppm)TypeAssignmentReasoning
147.2 Quaternary (C)C-4 (C-NH₂)Deshielded directly by the electronegative Nitrogen.[1][2]
133.3 Methine (CH)C-2 Ortho to both Cl and CN (Steric/Electronic deshielding).[2][3]
132.0 Methine (CH)C-6 Ortho to CN.[1][2][3]
119.0 Quaternary (C)-CN (Nitrile)Characteristic range for cyano carbons (118-120 ppm).[2][3]
118.5 Quaternary (C)C-3 (C-Cl)Ipso-chlorine effect.[1][2]
115.1 Methine (CH)C-5 Ortho to NH₂ (Shielded by resonance).[2][3]
100.7 Quaternary (C)C-1 (C-CN)Highly Shielded. The C-1 position is electron-rich due to the resonance contribution from the para-NH₂ group (Quinoid-like resonance contributor).[1]

Part 5: Comparative Analysis

To ensure accurate identification, it is crucial to distinguish the target from its potential impurities (precursors) and isomers.[2][3]

Target vs. Precursor (4-Chlorobenzonitrile)

The starting material lacks the amino group.[1][2][3][5]

  • 4-Amino-3-chlorobenzonitrile (Target): H-5 is shielded to 6.75 ppm .[1][2]

  • 4-Chlorobenzonitrile (Precursor): All protons are deshielded (aromatic AA'BB' system) appearing at 7.60 - 7.40 ppm .[1][2][3]

  • Diagnosis: Appearance of the upfield doublet at 6.75 ppm and the broad NH₂ singlet confirms the reaction progress.[1][2][3]

Target vs. Regioisomer (2-Amino-4-chlorobenzonitrile)

A common side-product if the starting material was isomeric.[1][2]

  • Target (4-Amino-3-Cl): Coupling constants are ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Hz  (Ortho) and 
    
    
    
    Hz
    (Meta).[1][2]
  • Isomer (2-Amino-4-Cl): The protons are arranged differently.[1][2] The proton ortho to the amino group (H-3) would be a doublet with a small meta-coupling (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Hz) , not an ortho-coupling.[1][2]
    
  • Diagnosis: The presence of a large ortho-coupling (

    
     Hz) for the most shielded proton (H-5) confirms the 4-Amino  structure.[1][2]
    

References

  • ACS Publications (J. Org.[1][2][3] Chem.): Iron(III)-Catalyzed Chlorination of Activated Arenes.[1][2][3] (Detailed experimental data for 4-Amino-3-chlorobenzonitrile, Compound 7l).

  • ChemicalBook:4-Amino-3-chlorobenzonitrile Spectral D

  • PubChem:Compound Summary for CID 519896 (4-Amino-3-chlorobenzonitrile).

Sources

Mass spectrometry analysis of 4-Amino-3-chlorobenzonitrile and its fragments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-chlorobenzonitrile (ACBN) (CAS: 21803-75-8) is a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (e.g., Bosutinib) and agrochemical herbicides.[1] Its structural duality—containing both an electron-withdrawing nitrile/chloro group and an electron-donating amino group—presents unique challenges in mass spectrometry (MS) regarding ionization efficiency and isomer differentiation.[1]

This guide provides a comparative analysis of ionization techniques (ESI vs. EI vs. APCI) and details the fragmentation logic required to distinguish ACBN from its positional isomers (e.g., 4-amino-2-chlorobenzonitrile). It is designed for analytical scientists developing impurity profiling methods for GMP environments.[1]

Part 1: Chemical Identity & MS Properties

Before selecting an ionization mode, the analyst must understand the physicochemical properties that dictate gas-phase behavior.[1]

PropertyDataMS Significance
Formula

Nitrogen Rule applies (Even mass = Even nitrogens).[1]
Monoisotopic Mass 152.014 DaBase peak in deconvoluted spectra.[1]
Exact Mass

153.022 DaTarget ion for ESI/APCI (+).[1]
Chlorine Signature

Critical Quality Attribute. The mass spectrum must show an M+2 peak at ~33% intensity of the M peak.
pKa (Amino) ~3.5 - 4.0Low basicity due to electron-withdrawing -CN and -Cl groups requires acidic mobile phases for efficient protonation.[1]

Part 2: Comparative Analysis of Ionization Architectures

The choice of ionization source drastically alters the limit of detection (LOD) and the structural information obtained. The following comparison evaluates ACBN performance across three standard interfaces.

Electrospray Ionization (ESI) vs. Electron Impact (EI)[1]
FeatureESI (Electrospray Ionization) EI (Electron Impact) Verdict for ACBN
Mechanism Soft ionization (Liquid Phase).[1] Generates

.
Hard ionization (Gas Phase).[1] Generates

radical cations.[1]
ESI is superior for trace impurity analysis due to higher sensitivity for the polar amino group.[1]
Fragmentation Minimal source fragmentation. Requires CID (MS/MS) for structure.[1]Extensive in-source fragmentation.[1] Fingerprint identification.[1][2][3]EI is superior for raw material ID confirmation against NIST libraries.[1]
Sensitivity High (pg levels).[1] Enhanced by formic acid.[1]Moderate (ng levels).[1][3]ESI offers ~10-50x better S/N ratio for this compound.[1]
Matrix Effects Susceptible to ion suppression.[1][4]Negligible.[1]Use ESI with divert valve to avoid salt suppression.[1]
Isomeric Differentiation (The "Alternative" Challenge)

A common impurity in ACBN synthesis is its positional isomer, 4-Amino-2-chlorobenzonitrile .[1] Mass spectrometry alone often fails to distinguish them because their fragmentation channels are identical (loss of HCN, loss of Cl).[1]

  • Differentiation Strategy: Chromatographic separation is mandatory.[1]

  • Stationary Phase Selection: A Biphenyl or Phenyl-Hexyl column provides better selectivity than C18 by interacting with the

    
    -electrons of the benzene ring, exploiting the steric difference of the Chlorine position relative to the Amino group.
    

Part 3: Fragmentation Pathways & Mechanisms[1]

Understanding the dissociation of the precursor ion (


 153) is essential for setting up Multiple Reaction Monitoring (MRM) transitions.[1]
Primary Fragmentation Channels (ESI+)

Under Collision-Induced Dissociation (CID), the protonated molecule


 follows the Even-Electron Rule , favoring the loss of neutral molecules over radicals.
  • Loss of HCN (

    
     27 Da):  The nitrile group is the most labile under collisional energy.[1]
    
  • Loss of Ammonia (

    
     17 Da):  The amino group can be eliminated, typically after proton migration.[1]
    
  • Loss of HCl (

    
     36 Da):  Interaction between the adjacent amino protons and the chlorine atom (ortho-effect) can facilitate HCl elimination.[1]
    
Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic breakdown of ACBN.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 153 (4-Amino-3-chlorobenzonitrile) Frag_HCN Product Ion m/z 126 [M+H - HCN]+ Precursor->Frag_HCN - HCN (27 Da) Nitrile cleavage Frag_NH3 Product Ion m/z 136 [M+H - NH3]+ Precursor->Frag_NH3 - NH3 (17 Da) Amino loss Frag_HCl Product Ion m/z 117 [M+H - HCl]+ Precursor->Frag_HCl - HCl (36 Da) Ortho-elimination Secondary Secondary Fragment m/z 90 (Ring Cleavage) Frag_HCN->Secondary - HCl Frag_HCl->Secondary - HCN

Figure 1: ESI-MS/MS fragmentation tree for 4-Amino-3-chlorobenzonitrile.[1] The loss of HCN is the dominant pathway for nitrile-containing aromatics.

Part 4: Experimental Protocol (LC-MS/MS)

This protocol is designed to be self-validating : it includes a system suitability step to ensure the instrument is resolving the chlorine isotopes correctly.[1]

Sample Preparation
  • Solvent: Methanol:Water (50:50).[1] Avoid pure acetonitrile as it may cause peak fronting for amines.[1]

  • Concentration: 1 µg/mL (1 ppm) for tuning; 10 ng/mL for sensitivity checks.

LC Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent Phenyl-Hexyl for isomer separation), 2.1 x 50 mm, 1.8 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization of

    
    ).[1]
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

MS Parameters (Triple Quadrupole)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.[1]

  • MRM Transitions:

    • Quantifier:

      
       (Collision Energy: ~20 eV).[1]
      
    • Qualifier:

      
       (Collision Energy: ~35 eV).[1]
      
Method Development Workflow

MethodWorkflow Start Start: Pure Standard FullScan Q1 Full Scan (m/z 100-200) Start->FullScan CheckIso Check Isotope Ratio (153 vs 155) Target: 3:1 FullScan->CheckIso CheckIso->Start Fail (Contamination?) ProdScan Product Ion Scan (CE 10-40 eV) CheckIso->ProdScan Pass SelectMRM Select MRM 153->126 (Quant) 153->117 (Qual) ProdScan->SelectMRM

Figure 2: Step-by-step method development workflow ensuring isotopic integrity before MRM selection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519896, 4-Amino-3-chlorobenzonitrile.[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 4-Amino-3-chlorobenzonitrile Mass Spectrum.[1] NIST Standard Reference Database 1A v17.[1] Retrieved from [Link][1]

  • Holčapek, M., et al. (2010). Mass spectrometry of aromatic amines and their derivatives.[1] In Journal of Chromatography A.[1] (General reference for aniline fragmentation mechanisms).

Sources

A Comparative Guide to the Synthesis of 4-Amino-3-chlorobenzonitrile: A Traditional vs. Modern Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of substituted benzonitriles is a critical endeavor. Among these, 4-Amino-3-chlorobenzonitrile serves as a vital intermediate for the production of various bioactive molecules and functional materials.[1] The strategic placement of the amino, chloro, and cyano groups on the benzene ring provides a versatile scaffold for further chemical modifications. This guide offers a comparative analysis of a traditional synthetic route to 4-Amino-3-chlorobenzonitrile and a modern, more streamlined approach, providing the necessary experimental data and protocols to make informed decisions in a research and development setting.

Traditional Synthetic Pathway: Hydrolysis of 2'-Chloro-4'-cyanoacetanilide

A well-established method for the synthesis of 4-Amino-3-chlorobenzonitrile involves the hydrolysis of 2'-chloro-4'-cyanoacetanilide.[2] This two-step approach first requires the synthesis of the acetanilide precursor, followed by its deprotection to yield the final product.

Reaction Scheme

The overall transformation can be depicted as follows:

start 2'-Chloro-4'-cyanoacetanilide reagents + HCl, Ethanol Reflux product 4-Amino-3-chlorobenzonitrile reagents->product

Caption: Hydrolysis of 2'-chloro-4'-cyanoacetanilide.

In-depth Analysis of the Traditional Pathway

The hydrolysis of the amide bond in 2'-chloro-4'-cyanoacetanilide is typically achieved under acidic conditions with heating. The use of ethanol as a solvent facilitates the dissolution of the starting material. While this method is reliable, it presents several drawbacks inherent to multi-step syntheses. The overall yield is dependent on the efficiency of both the initial acetanilide formation and the subsequent hydrolysis. Furthermore, the workup procedure can be extensive, often requiring neutralization and extraction steps, which contribute to solvent waste and longer production times.

A Modern Synthetic Alternative: One-Pot Conversion from 4-Amino-3-chlorobenzaldehyde

In recent years, the development of one-pot syntheses has revolutionized organic chemistry by minimizing intermediate isolation steps, thereby saving time, resources, and reducing waste. A modern approach to synthesizing 4-Amino-3-chlorobenzonitrile involves the direct conversion of 4-amino-3-chlorobenzaldehyde to the corresponding nitrile. This transformation can be efficiently achieved using hydroxylamine hydrochloride in a suitable solvent system.[3][4]

Reaction Scheme

The one-pot conversion is illustrated below:

start 4-Amino-3-chlorobenzaldehyde reagents + NH2OH·HCl, Formic Acid/Water Heat product 4-Amino-3-chlorobenzonitrile reagents->product

Caption: One-pot synthesis from the corresponding aldehyde.

Rationale for the Modern Approach

This one-pot method circumvents the need for protecting and deprotecting the amino group, a significant advantage over the traditional route. The reaction proceeds via the formation of an aldoxime intermediate, which is then dehydrated in situ to the nitrile.[3] The use of a formic acid-water solvent system has been shown to be effective for this type of transformation, offering a more environmentally benign alternative to harsher dehydrating agents and chlorinated solvents.[3] This approach is not only more atom-economical but also significantly reduces the number of unit operations, leading to a more efficient and cost-effective process.

Head-to-Head Comparison

ParameterTraditional Pathway (Hydrolysis)Modern Pathway (One-Pot)
Starting Material 2'-Chloro-4'-cyanoacetanilide4-Amino-3-chlorobenzaldehyde
Number of Steps 2 (synthesis of starting material + hydrolysis)1
Typical Overall Yield ~70-80% (from 2-chloro-4-aminotoluene)~85-95%
Reaction Time Several hours to days (including precursor synthesis)2-4 hours
Reagents HCl, EthanolHydroxylamine hydrochloride, Formic acid
Workup Neutralization, Extraction, ChromatographyPrecipitation, Filtration
Atom Economy LowerHigher
Environmental Impact Higher (more solvent waste)Lower (less solvent, fewer steps)

Detailed Experimental Protocols

Protocol 1: Traditional Synthesis of 4-Amino-3-chlorobenzonitrile via Hydrolysis[2]
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add 2'-chloro-4'-cyanoacetanilide (12.5 g).

  • Reagent Addition: Add ethanol (50 mL) and concentrated hydrochloric acid (10 mL).

  • Reaction: Heat the mixture to reflux and maintain for 30 minutes.

  • Workup:

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Dissolve the residue in water and adjust the pH to 9 with a 4N sodium hydroxide solution.

    • Extract the aqueous layer with chloroform.

    • Combine the organic extracts and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel using chloroform as the eluent to yield 4-amino-3-chlorobenzonitrile (5.7 g).

Protocol 2: Modern One-Pot Synthesis of 4-Amino-3-chlorobenzonitrile[3][4]
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-amino-3-chlorobenzaldehyde (10 g) in a mixture of formic acid (60 mL) and water (40 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Reaction: Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of cold water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield pure 4-amino-3-chlorobenzonitrile.

Experimental Workflow Diagrams

G cluster_0 Traditional Pathway Workflow a 1. Reflux 2'-chloro-4'-cyanoacetanilide with HCl in Ethanol b 2. Concentrate under reduced pressure a->b c 3. Dissolve in water and adjust pH to 9 b->c d 4. Extract with Chloroform c->d e 5. Concentrate organic extracts d->e f 6. Purify by Column Chromatography e->f g Final Product f->g G cluster_1 Modern Pathway Workflow h 1. Dissolve aldehyde in Formic Acid/Water i 2. Add NH2OH·HCl and NaOAc h->i j 3. Heat at 80 °C until reaction is complete i->j k 4. Precipitate in cold water j->k l 5. Filter and wash solid k->l m 6. Dry under vacuum l->m n Final Product m->n

Caption: Workflow for the modern one-pot synthesis.

Conclusion

The comparative analysis clearly demonstrates the advantages of the modern one-pot synthesis for 4-Amino-3-chlorobenzonitrile over the traditional hydrolysis method. The modern approach offers a significantly higher yield, shorter reaction time, and a more favorable environmental profile due to the reduction in steps and solvent usage. For researchers and drug development professionals, the adoption of such modern, efficient, and sustainable synthetic methodologies is paramount for accelerating discovery and development timelines while minimizing environmental impact.

References

  • PrepChem. Synthesis of 4-amino-3-chlorobenzonitrile. [Link]

  • Wang, X., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(43), 26765-26769. [Link]

  • PrepChem. Synthesis of 4-chlorobenzonitrile. [Link]

  • PubChem. 4-Amino-3-chlorobenzonitrile. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 4-Amino-3-chlorobenzonitrile: A Comparative Approach to Purity and Structural Verification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity and purity is a foundational pillar of scientific rigor. In the context of pharmaceutical intermediates and fine chemicals like 4-Amino-3-chlorobenzonitrile, a comprehensive analytical data package is not merely a formality but a critical component of quality control and regulatory compliance. This guide provides an in-depth comparison of elemental analysis with other common analytical techniques for the characterization of 4-Amino-3-chlorobenzonitrile, supported by experimental protocols and data interpretation.

The Central Role of Elemental Analysis

Elemental analysis is a cornerstone technique for the elucidation of a compound's empirical formula. It provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and, in this case, chlorine (Cl). This quantitative data is a direct measure of the compound's composition and is invaluable for confirming its identity and assessing its purity against the theoretical values derived from its molecular formula.

Theoretical vs. Experimental Data: The Litmus Test of Purity

The molecular formula for 4-Amino-3-chlorobenzonitrile is C₇H₅ClN₂.[1][2][3] The theoretical elemental composition is calculated based on its molecular weight of 152.58 g/mol .[1] A comparison of these theoretical values with the experimental results from elemental analysis serves as a primary indicator of the sample's purity.

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Theoretical %Acceptance Criteria (%)
Carbon (C)12.011784.07755.1154.71 - 55.51
Hydrogen (H)1.00855.0403.302.90 - 3.70
Chlorine (Cl)35.453135.45323.2322.83 - 23.63
Nitrogen (N)14.007228.01418.3617.96 - 18.76
Total 152.584 100.00

Acceptance Criteria: A widely accepted tolerance for experimental elemental analysis data in academic and pharmaceutical settings is a deviation of ±0.4% from the theoretical value.[4][5]

Experimental Protocols for Elemental Analysis

To ensure the generation of reliable and reproducible data, adherence to standardized protocols is paramount. The following sections detail the methodologies for determining the elemental composition of 4-Amino-3-chlorobenzonitrile.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis by Combustion

This method relies on the complete combustion of the sample in a controlled oxygen environment, followed by the quantitative detection of the resulting gases.

Principle: The sample is combusted at a high temperature (typically ~1000°C) in a stream of oxygen.[6] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂). These gases are then separated and quantified by a thermal conductivity detector (TCD).

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the 4-Amino-3-chlorobenzonitrile sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.[7] The sample should be a fine, homogenous powder and completely dry to avoid erroneous results.[4]

  • Instrument Calibration: The CHN analyzer is calibrated using a certified organic standard with a known elemental composition, such as acetanilide.[8]

  • Combustion: The encapsulated sample is introduced into the combustion furnace of the elemental analyzer.

  • Gas Separation and Detection: The resulting combustion gases (CO₂, H₂O, and N₂) are carried by a helium stream through a separation column and then to a thermal conductivity detector for quantification.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.

Chlorine (Cl) Analysis by Oxygen Flask Combustion (Schöniger Flask)

This method is a preparatory step for the determination of halogens in organic compounds.

Principle: The organic sample is combusted in a sealed flask filled with oxygen.[9][10][11] The resulting combustion products, including hydrogen chloride (HCl) from the chlorine in the sample, are absorbed into a specific solution. The chloride ions in the solution can then be quantified by titration.

Step-by-Step Protocol:

  • Sample Preparation: A precisely weighed amount of 4-Amino-3-chlorobenzonitrile (typically 5-10 mg) is wrapped in a piece of halogen-free filter paper.

  • Apparatus Setup: The filter paper with the sample is placed in a platinum gauze holder attached to the stopper of a heavy-walled combustion flask. An absorbing solution (e.g., dilute sodium hydroxide) is added to the flask.

  • Combustion: The flask is flushed with oxygen, and the filter paper is ignited. The stopper is immediately sealed into the flask.

  • Absorption: After combustion is complete, the flask is shaken to ensure all the combustion products are absorbed into the solution.

  • Titration: The chloride content in the absorbing solution is determined by a suitable titration method, such as with a standardized silver nitrate solution.

Workflow Visualization

The following diagram illustrates the general workflow for the complete elemental analysis of 4-Amino-3-chlorobenzonitrile.

Elemental_Analysis_Workflow cluster_CHN CHN Analysis cluster_Cl Chlorine Analysis CHN_Sample Weigh 1-3 mg of Sample in Tin Capsule Combustion Combustion at ~1000°C in Oxygen CHN_Sample->Combustion Gas_Sep Gas Separation (CO₂, H₂O, N₂) Combustion->Gas_Sep TCD Thermal Conductivity Detection Gas_Sep->TCD CHN_Result Calculate %C, %H, %N TCD->CHN_Result Final_Report Final Elemental Analysis Report CHN_Result->Final_Report Cl_Sample Weigh 5-10 mg of Sample in Filter Paper O2_Flask Oxygen Flask Combustion Cl_Sample->O2_Flask Absorption Absorption of HCl in Solution O2_Flask->Absorption Titration Titration of Chloride Absorption->Titration Cl_Result Calculate %Cl Titration->Cl_Result Cl_Result->Final_Report Start 4-Amino-3-chlorobenzonitrile Sample Start->CHN_Sample Start->Cl_Sample

Caption: Workflow for the elemental analysis of 4-Amino-3-chlorobenzonitrile.

A Comparative Look: Alternative Analytical Techniques

While elemental analysis is fundamental for determining elemental composition, a comprehensive characterization of 4-Amino-3-chlorobenzonitrile requires a suite of analytical techniques. Each method provides unique and complementary information.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed information about the molecular structure, including the number and connectivity of atoms.Unparalleled for structural elucidation.Less sensitive than MS; requires higher sample concentration.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the sample, which excites molecular vibrations.Identifies the functional groups present in the molecule (e.g., -NH₂, -C≡N, C-Cl).[12][13]Fast and non-destructive.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[1]High sensitivity and specificity.Can be destructive; may not distinguish between isomers.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Assesses the purity of the compound and can be used to quantify impurities.Highly accurate and reproducible for purity determination.Requires a suitable chromophore for UV detection; method development can be time-consuming.

Decision-Making in Analytical Strategy

The choice of analytical technique depends on the specific question being addressed. The following diagram provides a logical framework for selecting the appropriate analytical method for characterizing 4-Amino-3-chlorobenzonitrile.

Analytical_Strategy cluster_questions cluster_methods Start Analytical Goal for 4-Amino-3-chlorobenzonitrile Q1 Confirm Elemental Composition? Q2 Elucidate Molecular Structure? Q3 Identify Functional Groups? Q4 Determine Molecular Weight? Q5 Assess Purity and Quantify Impurities? M1 Elemental Analysis (CHN & Cl) Q1->M1 Yes M2 NMR Spectroscopy (¹H, ¹³C) Q2->M2 Yes M3 IR Spectroscopy Q3->M3 Yes M4 Mass Spectrometry Q4->M4 Yes M5 HPLC Q5->M5 Yes

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Amino-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Notes

Executive Safety Summary

Handling 4-Amino-3-chlorobenzonitrile requires a departure from "standard" laboratory PPE protocols. This compound presents a dual-hazard mechanism:

  • The Aniline Moiety: Capable of inducing methemoglobinemia (oxidizing hemoglobin to methemoglobin), leading to tissue hypoxia [1, 2].

  • The Nitrile Group: Possesses the potential for metabolic release of cyanide ions, particularly if ingested or absorbed in significant quantities [1].

Critical Warning: Do not rely solely on standard 4-mil nitrile examination gloves for solution-phase handling. Aromatic amines can permeate thin nitrile rubber, especially when dissolved in organic solvents like DMSO or Dichloromethane (DCM) [3].

Hazard Identification & Mechanism

To protect yourself, you must understand the enemy.

Hazard DomainMechanism of ActionOperational Implication
Dermal Absorption Lipophilic nature allows rapid transit through the stratum corneum. Once systemic, it targets the blood (MetHb formation).[1]Zero-tolerance for skin contact. Exposed skin must be washed immediately; delayed washing increases systemic load.
Inhalation Fine crystalline powder generates electrostatic dust. Inhalation bypasses first-pass metabolism, delivering the toxin directly to the bloodstream.Engineering Controls (Fume Hood) are mandatory. N95 respirators are insufficient for solution vapors; use P100 for solids if hood is unavailable.
Chemical Incompatibility Reaction with strong acids may liberate Hydrogen Cyanide (HCN) gas.Strict Segregation: Never dispose of this compound in "Acid Waste" containers.

Personal Protective Equipment (PPE) Matrix

Rationale: The selection below prioritizes permeation resistance over dexterity.

A. Hand Protection Strategy

The "Nitrile Fallacy" is a common lab error. While nitrile is excellent for incidental splash protection against the solid, it fails against solutions of aromatic amines.

State of MatterPrimary PPESecondary PPEMax Usage Time
Solid / Powder Double-glove Nitrile (min 5 mil outer).Long-cuff inner glove tucked under lab coat.Change every 2 hours or immediately upon contamination.
Solution (DMSO/MeOH) Silver Shield (Laminate) or Viton/Butyl .Outer disposable nitrile (for grip only).Laminate: >4 hours.Standard Nitrile: <15 mins (Splash only).
Spill Cleanup Heavy Duty Butyl Rubber (min 25 mil).Tyvek Sleeves.Reusable after decontamination.
B. Body & Respiratory Protection[2][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses with side shields are insufficient for powders due to potential dust migration.

  • Body: Lab coat (Nomex preferred if flammables are present; standard cotton/poly is acceptable). For high-quantity handling (>5g), wear a disposable Tyvek apron to prevent cuff contamination.

  • Respiratory:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (if hood unavailable): Half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer

Objective: Minimize electrostatic dispersion of the solid.

  • Preparation: Place the balance inside the fume hood. If vibration makes this impossible, use a balance enclosure or a powder containment hood.

  • Static Control: Use an antistatic gun on the weighing boat and spatula before touching the compound. Chlorinated aromatics are prone to static cling.

  • Transfer:

    • Tare the weighing boat.

    • Transfer solid gently.

    • Immediately recap the stock bottle.

    • Self-Validation: Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (held with forceps) to ensure no dust remains before returning it to storage.

Phase 2: Solubilization

Objective: Prevent "Carrier Solvent" effect.

  • Solvent Choice: When dissolving in DMSO or DMF, acknowledge that these solvents accelerate skin absorption of the solute.

  • The "Dirty Hand" Rule: Designate your non-dominant hand as the "clean hand" (touches hood sash, notebook) and dominant hand as "dirty" (touches vials, pipettes).

  • Visual Check: Inspect gloves for "puckering" or swelling. If observed, the solvent has compromised the glove—change immediately.

Emergency Response Protocols

Scenario A: Dermal Exposure (Solution)
  • Stop: Cease work immediately.

  • Strip: Remove contaminated gloves/clothing. Do not pull contaminated gloves over clean skin.

  • Flush: Wash affected area with soap and copious water for 15 minutes .[2]

    • Why: Water dilutes the solvent carrier; soap helps remove the lipophilic nitrile.

  • Alert: Inform the lab safety officer. Monitor for signs of cyanosis (blue lips/fingernails) for 2 hours.

Scenario B: Spills (Solid vs. Liquid)

EmergencyResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Solution (Liquid) Type->Liquid ActSolid 1. Cover with wet paper towel (prevents dust) 2. Scoop into bag 3. Wipe with weak bleach Solid->ActSolid ActLiq 1. Cover with absorbent pads 2. Do NOT use paper towels (rapid evap) 3. Double bag waste Liquid->ActLiq Disposal Label as 'Toxic - Nitrile Waste' Contact EHS ActSolid->Disposal ActLiq->Disposal

Figure 1: Decision logic for spill remediation. Note that wetting the powder prevents aerosolization.

Disposal & Waste Management

Improper disposal is a common source of downstream accidents.

  • Stream: Organic Waste (Toxic).

  • Segregation:

    • MUST: Segregate from Oxidizers (Nitric acid, Peroxides) to prevent uncontrolled oxidation.

    • MUST: Segregate from Strong Acids. Acidification of the waste stream can generate HCN gas if the nitrile hydrolyzes.

  • Labeling: Clearly mark the tag with "4-Amino-3-chlorobenzonitrile" and "Toxic / Irritant". Do not use generic "Organic Waste" labels for high-hazard specific toxics.

Logic of Protection (Visualization)[2]

The following diagram illustrates the "Swiss Cheese Model" of protection applied to this specific compound.

SafetyLayers Hazard 4-Amino-3-chlorobenzonitrile (Source) Layer1 Engineering: Fume Hood Hazard->Layer1 Dust Capture Layer2 PPE: Silver Shield/Butyl Gloves Layer1->Layer2 Splash Barrier Layer3 Admin: SOP & Training Layer2->Layer3 Protocol Compliance Worker Researcher (Protected) Layer3->Worker

Figure 2: The barrier system. Note that PPE is the second line of defense; Engineering controls are primary.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 4-Aminobenzonitrile.[1][3][4] Retrieved from [Link] (Confirming Methemoglobinemia risk in aminobenzonitriles).

  • S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide.[5][6] Retrieved from [Link] (Confirming poor resistance of nitrile to aromatic amines).

  • OSHA. (2025). Personal Protective Equipment Laboratory Standard (29 CFR 1910.132).[7] Retrieved from [Link].

  • ScienceMadness Wiki. (2025). Proper disposal of chemicals (Organic Nitriles).[3] Retrieved from [Link].

Sources

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